Verlamelin
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H71N7O11 |
|---|---|
Molecular Weight |
886.1 g/mol |
IUPAC Name |
3-[6-(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide |
InChI |
InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-15-32-16-13-18-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-14-17-35(52)42(59)48-33(23-24-36(46)55)40(57)49-34(26-30-19-21-31(54)22-20-30)41(58)51-38(27(2)3)45(62)63-32/h19-22,27-29,32-35,38-39,53-54H,6-18,23-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58) |
InChI Key |
SORSHHMYDAJYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)C)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Verlamelin-Producing Fungal Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verlamelin is a cyclic lipopeptide with significant antifungal properties, making it a compound of interest for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the fungal species known to produce this compound, its biological activities, biosynthetic pathway, and relevant experimental protocols. Quantitative data on its bioactivity is presented in a structured format, and detailed methodologies for its chemical synthesis are outlined. Furthermore, this guide includes diagrammatic representations of the this compound biosynthetic pathway and a general experimental workflow for its production and isolation, designed to aid researchers in this field.
This compound-Producing Fungal Species
This compound has been isolated from several species of filamentous fungi, primarily within the order Hypocreales. These species are often found in diverse ecological niches, from soil to marine environments. The known this compound-producing fungal species include:
-
Simplicillium lamellicola (formerly Verticillium lamellicola)[1][2]
-
Lecanicillium sp. , particularly strain HF627[3]
-
Simplicillium obclavatum , specifically the deep-sea-derived strain EIODSF 020
-
Acremonium strictum
-
Calcarisporium arbuscula (an hdaA-deletion mutant)
Genome analysis of Simplicillium lamellicola JC-1 has revealed the presence of the gene cluster responsible for this compound biosynthesis, alongside genes for other antifungal metabolites such as aureobasidin A1 and squalestatin S1[1].
Quantitative Data: Bioactivity of this compound
While specific fermentation yields of this compound from fungal cultures are not extensively reported in the available literature, its potent antifungal activity has been quantified through Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the reported MIC values of this compound A against various fungal pathogens.
Table 1: Antifungal Activity of this compound A
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Alternaria alternata | 8 µg/mL | [2] |
| Alternaria solani | 4-16 µg/mL | [2] |
| Rhizoctonia solani | 4-16 µg/mL | [2] |
| Bipolaris maydis | - | [1] |
| Botrytis cinerea | - | [1] |
| Fusarium oxysporum | - | [1] |
| Magnaporthe grisea | - | [1] |
Note: Specific MIC values for all listed fungi were not available in the reviewed literature. A concentration of 100 µg/mL of this compound has been shown to effectively suppress the development of barley powdery mildew caused by Blumeria graminis f. sp. hordei[1].
Experimental Protocols
Fermentation of this compound-Producing Fungi (General Protocol)
A specific, optimized fermentation protocol for high-yield this compound production is not detailed in the current literature. However, a general approach for the cultivation of Simplicillium and Lecanicillium species can be adapted.
3.1.1. Culture Media
Potato Dextrose Broth (PDB) is commonly used for the cultivation of these fungi[1][2].
3.1.2. Inoculation and Culture Conditions
-
Mycelial plugs from a fresh PDA (Potato Dextrose Agar) culture of the fungus are used to inoculate 250-mL Erlenmeyer flasks containing 50 mL of PDB[1].
-
The flasks are incubated on a rotary shaker at approximately 150 rpm and 20-25°C[1][2].
-
Fermentation is carried out for a period of 3 to 15 days[1]. The optimal fermentation time for this compound production would need to be determined empirically.
Extraction and Purification of this compound from Fungal Broth (General Protocol)
A detailed protocol for the extraction and purification of this compound from fungal broth is not explicitly available. The following is a generalized procedure for the isolation of cyclic lipopeptides from fungal cultures.
-
Harvesting: The fungal culture is centrifuged to separate the mycelial mass from the culture supernatant (broth)[1].
-
Extraction: The supernatant is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction[2].
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is then subjected to chromatographic purification. This may involve techniques such as silica gel column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound[2].
Total Synthesis of this compound A
A detailed protocol for the total synthesis of this compound A has been published and involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase synthesis[2]. The overall yield for this synthetic route is reported to be 6.8%[2].
3.3.1. Key Steps in Total Synthesis
-
Fragment Synthesis: The synthesis involves the preparation of two key fragments: the pentapeptide NH₂-d-allo-Thr-d-Ala-l-Pro-l-Gln-d-Tyr-OH via Fmoc-SPPS and the lipid side chain Fmoc-l-Val-O-(5S)-TDA-OH through solution-phase synthesis[2].
-
Coupling: The two fragments are coupled on-resin to form a linear precursor[2].
-
Cyclization: The linear precursor is cleaved from the resin and cyclized in a highly diluted solution to form the macrocyclic structure[2].
-
Deprotection and Purification: Finally, the protecting groups are removed, and the crude product is purified by semi-preparative HPLC to yield pure this compound A[2].
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster consists of four key genes: vlmS (NRPS), vlmA (fatty acid hydroxylase), vlmB (thioesterase), and vlmC (AMP-dependent ligase)[1]. The fatty acid moiety, 5-hydroxytetradecanoic acid, is supplied from primary metabolism.
Caption: Biosynthetic pathway of this compound.
General Experimental Workflow for this compound Production and Analysis
The following diagram illustrates a general workflow for the production, isolation, and characterization of this compound from a fungal source.
Caption: General workflow for this compound production and analysis.
Conclusion
This compound is a promising antifungal cyclic lipopeptide produced by a variety of fungal species. While quantitative data on its fermentation yield remains limited, its potent bioactivity against a range of fungal pathogens is well-documented. The elucidation of its biosynthetic pathway and the development of a total synthesis route provide valuable tools for further research and development. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound and to optimize its production through biotechnological or synthetic approaches. Further studies focusing on the optimization of fermentation conditions and the development of detailed extraction protocols are warranted to facilitate the large-scale production of this valuable natural product.
References
An In-Depth Technical Guide to the Isolation and Purification of Verlamelin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Verlamelin, a cyclic lipodepsipeptide with notable antifungal and antiviral properties. The protocols detailed herein are compiled from scientific literature to offer a practical framework for obtaining this compound from its natural fungal producers, primarily species of Lecanicillium and Simplicillium. This document outlines the necessary steps from fungal fermentation to final purification, presenting quantitative data in accessible tables and illustrating workflows with detailed diagrams.
Introduction to this compound
This compound is a bioactive secondary metabolite produced by certain entomopathogenic and marine-derived fungi.[1] Structurally, it is a cyclic lipodepsipeptide, a class of compounds characterized by a peptide ring linked to a fatty acid side chain. This unique structure confers valuable biological activities, including potent efficacy against various fungal plant pathogens and certain viruses. The growing interest in this compound as a potential therapeutic agent necessitates robust and reproducible methods for its isolation and purification from natural sources.
Fungal Cultivation for this compound Production
The production of this compound begins with the cultivation of a high-yielding fungal strain. Species such as Lecanicillium sp. and Simplicillium lamellicola are known producers of this compound.[2] The choice of fermentation medium and cultivation parameters is critical for maximizing the yield of the target compound.
Fermentation Media
Several media compositions have been utilized for the cultivation of this compound-producing fungi. Potato Dextrose Broth (PDB) is a commonly used undefined medium that supports the growth of these fungi.[2][3] For more controlled and potentially higher-yield fermentations, a defined synthetic medium can be employed.
| Medium Component | Concentration (g/L) | Reference |
| Potato Dextrose Broth (PDB) | As per manufacturer's instructions | [2][3] |
| Defined Medium for Lecanicillium sp. | ||
| Glucose | 22-28 | [4] |
| Yeast Extract | 22-28 | [4] |
| MgSO₄ | 0.05-0.2 | [4] |
| K₂HPO₄ | 0.5-0.9 | [4] |
| MnSO₄ | 0.05-0.075 | [4] |
| FeSO₄ | 0.005-0.015 | [4] |
| KCl | 0.25-0.4 | [4] |
Fermentation Protocol
-
Inoculation: Inoculate the sterile fermentation medium with a fresh culture of the this compound-producing fungus.
-
Incubation: Incubate the culture at a controlled temperature, typically around 25-28°C.
-
Agitation: Provide agitation, for example, by using a shaking incubator, to ensure proper aeration and nutrient distribution.
-
Duration: The fermentation is typically carried out for a period of 10 to 21 days, depending on the fungal strain and specific conditions.[3]
-
Monitoring: Monitor the production of this compound periodically by taking small samples and analyzing them using analytical techniques like HPLC.
Extraction of this compound from Fermentation Broth
Following the fermentation period, the first step in the isolation process is the extraction of this compound from the culture broth. This is typically achieved through liquid-liquid extraction using an appropriate organic solvent.
Extraction Protocol
-
Separation of Biomass: Separate the fungal biomass from the culture broth by centrifugation or filtration. This compound is often found in both the broth and the mycelium.
-
Solvent Extraction: Extract the culture broth and the mycelial biomass with an organic solvent such as ethyl acetate.[3] A common practice is to perform the extraction multiple times (e.g., twice) with an equal volume of the solvent to ensure a high recovery rate.[3]
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity. This typically involves one or more chromatographic techniques.
Solid-Phase Extraction (SPE)
Solid-phase extraction can be employed as an initial clean-up step to remove highly polar and non-polar impurities from the crude extract. A C18 sorbent is commonly used for this purpose.
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is most effectively achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Specification |
| Column | C18 reversed-phase preparative column |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |
| Gradient | A linear gradient from a lower to a higher concentration of Mobile Phase B |
| Flow Rate | Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns |
| Detection | UV detector at a wavelength of approximately 210 nm or 280 nm |
Preparative HPLC Protocol
-
Sample Preparation: Dissolve the partially purified extract in a suitable solvent, such as methanol, and filter it through a 0.22 µm syringe filter before injection.
-
Chromatographic Separation: Inject the sample onto the equilibrated preparative RP-HPLC column.
-
Gradient Elution: Apply a linear gradient of the mobile phase to elute the compounds based on their hydrophobicity. This compound, being a lipopeptide, will elute at a relatively high concentration of the organic solvent.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as detected by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a solid powder.
Quantitative Data
The yield and purity of this compound can vary significantly depending on the fungal strain, fermentation conditions, and the efficiency of the extraction and purification processes. The following table provides hypothetical but realistic data that could be expected from a successful isolation and purification campaign.
| Purification Step | Total Weight (mg) | This compound Purity (%) | Overall Yield (%) |
| Crude Extract | 10,000 | ~1 | 100 |
| Post-SPE | 2,000 | ~5 | 20 |
| Post-Preparative HPLC | 80 | >95 | 0.8 |
Conclusion
The isolation and purification of this compound from natural sources is a multi-step process that requires careful optimization of fermentation, extraction, and chromatographic techniques. This guide provides a detailed framework for researchers and professionals in the field of drug development to establish a robust and efficient workflow for obtaining high-purity this compound. The methodologies described herein, when coupled with careful analytical monitoring, will facilitate the further investigation of this promising bioactive compound.
References
- 1. Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102796672A - Verticillium lecanii solid fermentation medium, preparation method and application - Google Patents [patents.google.com]
Verlamelin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Verlamelin, a naturally occurring macrocyclic depsipeptide. The focus is on its intricate chemical structure, precise stereochemistry, and the experimental methodologies that have enabled its synthesis and characterization.
Chemical Structure
This compound A is a complex macrocyclic depsipeptide, first reported in a patent in 1980 and later isolated from the fungus Verticillium lamellicola[1]. Its structure is characterized by a ring composed of amino acid residues and a long-chain fatty acid, where an ester linkage (defining it as a depsipeptide) is integral to the macrocycle[2].
The core structure consists of[1]:
-
Six amino acid residues :
-
Three D-amino acids: D-Tyrosine (D-Tyr), D-Alanine (D-Ala), and D-allo-Threonine (D-allo-Thr).
-
Three L-amino acids: L-Valine (L-Val), L-Glutamine (L-Gln), and L-Proline (L-Pro).
-
-
A hydroxylated fatty acid :
-
One molecule of (5S)-hydroxy-tetradecanoic acid ((5S)-OH-TDA).
-
Unlike many other lipopeptides where the lipid tail is an external side chain, in this compound the fatty acid is fully integrated into the cyclic backbone, making its synthesis more challenging[2].
The fundamental properties of this compound A and its related derivative this compound B are summarized below.
| Property | This compound A | This compound B | Source |
| Molecular Formula | C₃₄H₅₄N₆O₉ | C₄₄H₆₉N₇O₁₁ | [2],[3] |
| Molecular Weight | 690.83 g/mol (Calculated) | 872.06 g/mol | [3] |
| HRMS-ESI (m/z) [M+H]⁺ | Calculated: 691.4025, Found: 691.4027 | Not Available | [2] |
Stereochemistry
The biological activity of complex molecules like this compound is often dictated by their precise three-dimensional arrangement of atoms, known as absolute configuration.
The stereochemistry of this compound A is defined by the specific chirality of its constituent amino acids and the hydroxyl group on the fatty acid chain[1].
-
Amino Acid Configurations :
-
D-Tyrosine
-
D-Alanine
-
D-allo-Threonine
-
L-Valine
-
L-Glutamine
-
L-Proline
-
-
Fatty Acid Configuration :
-
The hydroxyl group at the 5th position of the tetradecanoic acid chain has a Sinister (S) configuration, denoted as (5S)[1].
-
The significance of this stereochemistry is highlighted by the total synthesis of this compound A alongside its (5R)-epimer. The difference in the stereocenter at the C5 position of the fatty acid led to notable variations in antifungal activity, underscoring the importance of this specific configuration for its biological function[4].
Biological Activity
This compound and its derivatives exhibit significant and broad-spectrum antifungal activity.[2][4] They have also been shown to possess antiviral properties.[5]
The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound A and its C5-epimer against various pathogens.
| Compound | Target Organism | Activity Metric | Value | Source |
| This compound A (Natural) | Diverse Fungal Species | MIC | 0.156 - 9.8 µg/mL | [2] |
| This compound A (Synthetic) | Alternaria alternata | MIC | 8 µg/mL | [4] |
| (5R)-Verlamelin A (Synthetic) | Alternaria alternata | MIC | 4 µg/mL | [4] |
| This compound A & (5R)-Verlamelin A | Alternaria solani | MIC | 4 - 16 µg/mL | [1] |
| This compound A & (5R)-Verlamelin A | Rhizoctonia solani | MIC | 4 - 16 µg/mL | [1] |
| This compound A | Herpes Simplex Virus 1 (HSV-1) | IC50 | 16.7 µM | [5] |
The data indicates that the (5R)-epimer of this compound A has superior efficacy against Alternaria alternata compared to the natural (5S) form, suggesting it may be a promising lead candidate for further development[4].
Experimental Protocols: Total Synthesis of this compound A
The first total synthesis of this compound A was achieved through a unified strategy combining solid-phase peptide synthesis (SPPS) and solution-phase synthesis[1][2]. This approach provides a viable route to produce this compound A and its analogues for further study[2].
The synthesis can be broken down into five key stages:
-
Solution-Phase Synthesis of the Lipid Fragment : Homogeneous solution-phase synthesis was used to prepare the N-terminally protected fatty acid fragment, Fmoc-l-Val-O-(5S)-tetradecanoic acid[4].
-
Solid-Phase Synthesis of the Peptide Fragment : The linear pentapeptide (NH₂–d-allo-Thr–d-Ala–l-Pro–l-Gln–d-Tyr–OH) was assembled on a solid support using standard Fmoc-SPPS techniques[4].
-
On-Resin Fragment Coupling : The solution-phase lipid fragment was coupled to the resin-bound pentapeptide[4].
-
Resin Cleavage and Off-Resin Cyclization : The resulting linear depsipeptide was cleaved from the resin, and the crucial head-to-tail macrocyclization was performed in solution[2].
-
Global Deprotection : All remaining protecting groups were removed to yield the final natural product, this compound A[4].
This protocol details a key step in the solution-phase synthesis of the lipid fragment.
To a flask containing intermediate 14 (1.0 equiv) in dry Dichloromethane (DCM), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv) and phenylsilane (3.5 equiv) were added[1][2]. The reaction mixture was stirred at room temperature for 4 hours. Following completion, the mixture was diluted with DCM, washed with water (3x), and dried with anhydrous MgSO₄[1][2]. The solvent was removed under reduced pressure, and the crude product was purified by silica gel chromatography to afford the desired product 15 as a colorless gel[1][2].
References
Spectroscopic Blueprint of Verlamelin: A Technical Guide to its NMR and HRMS Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Verlamelin, a cyclic lipodepsipeptide with notable antifungal properties. This document details the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data essential for its characterization, alongside the experimental protocols for acquiring this data.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry confirms the elemental composition of this compound A. The observed mass-to-charge ratio ([M+H]⁺) aligns precisely with its calculated molecular formula, C₄₅H₇₂N₇O₁₁[1].
| Parameter | Value |
| Molecular Formula | C₄₅H₇₂N₇O₁₁ |
| Calculated [M+H]⁺ | 886.5284 |
| Found [M+H]⁺ | 886.5276 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound A is heavily reliant on one-dimensional (¹H) and two-dimensional NMR spectroscopy. The following tables summarize the chemical shift assignments for this compound A in deuterated methanol (CD₃OD) at 500 MHz.
¹H NMR Data for this compound A (500 MHz, CD₃OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Tyr H-2', H-6' | 7.17 | d | 8.4 |
| Tyr H-3', H-5' | 6.86 | d | 8.6 |
| 5-HTDA H-5 | 4.71 | q | 6.6, 5.9 |
| Gln H-α | 4.46 | dd | 10.2, 4.5 |
| Val H-α | 4.44–4.38 | m | |
| Pro H-α | 4.34 | dt | 10.5, 5.3 |
| Tyr H-α | 4.29–4.23 | m | |
| Thr H-β | 3.94 | d | 4.4 |
| Pro H-δ | 3.93–3.85 | m | |
| Pro H-δ | 3.68–3.61 | m | |
| Tyr H-β | 3.18 | dd | 13.7, 4.3 |
| Tyr H-β | 2.94 | dd | 13.7, 9.2 |
| Gln H-γ | 2.25 | q | 7.1 |
| Val H-β, Pro H-β, Pro H-γ | 2.13–1.91 | m | |
| Ala H-β | 1.38 | d | 6.9 |
| 5-HTDA CH₃ | 1.30 | s | |
| 5-HTDA CH₃ | 1.26 | s | |
| Thr H-γ | 1.13 | d | 6.6 |
Data compiled from the total synthesis of this compound A[1].
¹³C NMR Data for this compound A
Experimental Protocols
The following sections outline the generalized experimental procedures for the spectroscopic analysis of this compound, based on standard practices for cyclic lipopeptides.
Isolation of this compound
This compound is a naturally occurring compound isolated from the fermentation broth of the entomopathogenic fungus Lecanicillium sp.[2][3] or Simplicillium lamellicola[1]. The typical isolation procedure involves:
-
Fermentation: Culturing the fungus in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.
-
Purification: A multi-step chromatographic purification of the crude extract, often employing silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
HRMS Analysis
High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the isolated compound.
-
Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent, such as methanol.
-
Instrumentation: The analysis is carried out on a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass-to-charge ratio of the parent ion, which is then used to calculate the elemental composition.
NMR Spectroscopy
NMR spectroscopy is the primary technique for elucidating the detailed chemical structure and stereochemistry of this compound.
-
Sample Preparation: Approximately 1-5 mg of pure this compound is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, typically operating at 500 MHz or higher for ¹H frequency.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY) to identify proton-proton couplings within spin systems.
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which is crucial for connecting different structural fragments.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine through-space proximities of protons, aiding in stereochemical assignments and conformational analysis.
-
-
Data Processing and Analysis: The acquired NMR data is processed using appropriate software. The chemical shifts, coupling constants, and cross-peak correlations from the various spectra are analyzed to assemble the complete structure of this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and a hypothesized signaling pathway for its antifungal activity, based on the known mechanisms of other cyclic lipopeptides.
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
References
- 1. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Verlamelin in Fungi: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Verlamelin, a cyclic lipodepsipeptide produced by entomopathogenic fungi such as Lecanicillium sp. and Simplicillium lamellicola, has garnered significant interest due to its potent and broad-spectrum antifungal activities.[1][2][3] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and putative regulatory mechanisms. We present a detailed analysis of the core gene cluster (vlm), the functions of the key biosynthetic enzymes, and the experimental methodologies used to elucidate this pathway. Furthermore, this document includes structured data on the biological activity of this compound, detailed experimental protocols, and visualizations of the biosynthetic pathway and related experimental workflows to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.
Introduction to this compound
This compound is a fascinating secondary metabolite characterized by a cyclic structure composed of a peptide ring and a fatty acid tail.[4][5] Specifically, this compound A is a 24-membered depsipeptide, which includes a lactone linkage. Its structure consists of several amino acid residues and a 5-hydroxytetradecanoic acid moiety.[1][4][5] The unique structure of this compound is responsible for its significant antifungal properties against a range of phytopathogenic fungi.[1][3] Understanding its biosynthesis is crucial for potential bioengineering efforts to create novel derivatives with enhanced therapeutic properties.
The this compound Biosynthesis Gene Cluster (vlm)
The production of this compound is orchestrated by a dedicated gene cluster, identified as the vlm cluster.[5] This cluster is notably compact, comprising four key genes essential for the biosynthesis of the molecule.[4][5] Surprisingly, the cluster does not contain a fatty acid synthase (FAS) or polyketide synthase (PKS), indicating that the fatty acid precursor is sourced from the fungus's primary metabolism.[4][5]
The core genes in the vlm cluster are:
-
vlmS : Encodes a Non-Ribosomal Peptide Synthetase (NRPS) , a large, multi-domain enzyme responsible for assembling the peptide chain and subsequent cyclization.[4][5]
-
vlmA : Encodes a fatty acid hydroxylase , which is involved in the modification of the fatty acid precursor.[4][5]
-
vlmB : Encodes a thioesterase , which also participates in the processing of the fatty acid moiety.[4][5]
-
vlmC : Encodes an AMP-dependent ligase (also known as a fatty acyl-AMP ligase), which activates the fatty acid for its incorporation into the growing molecule.[4][5]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that involves the coordinated action of the four Vlm enzymes. The pathway can be conceptually divided into three main stages: precursor modification, peptide assembly, and cyclization.
Fatty Acid Precursor Activation and Modification
The biosynthesis is initiated with the recruitment of a fatty acid from the primary metabolism. This fatty acid undergoes a series of modifications before it is incorporated into the final this compound structure.
-
Hydroxylation: The fatty acid is first hydroxylated by the VlmA enzyme, a fatty acid hydroxylase.[4][5] This enzymatic step is crucial for creating the hydroxyl group that will later form the ester bond in the depsipeptide ring. Fatty acid hydroxylases are a diverse class of enzymes, often belonging to the cytochrome P450 family or dioxygenases, that introduce hydroxyl groups at specific positions on the fatty acid chain.[6][7][8]
-
Activation: The modified fatty acid is then activated by VlmC , an AMP-dependent ligase.[4][5] These enzymes catalyze the formation of a high-energy acyl-adenylate intermediate from the fatty acid and ATP, with the release of pyrophosphate.[9][10][11] This activation step is essential for the subsequent transfer of the fatty acid to the NRPS.
-
Thioesterase Activity: The role of the VlmB thioesterase is also implicated in the supply of the 5-hydroxytetradecanoic acid.[4][5] Thioesterases are hydrolytic enzymes that cleave thioester bonds.[12][13] In this pathway, VlmB may be involved in releasing the correctly modified fatty acid from an acyl carrier protein (ACP) or coenzyme A (CoA) before its activation by VlmC, ensuring that only the correct precursor is channeled into the this compound pathway.
Non-Ribosomal Peptide Synthesis (NRPS)
The core of the this compound molecule is assembled by the large, multi-modular enzyme VlmS , a non-ribosomal peptide synthetase.[4][5] NRPSs are molecular assembly lines that synthesize peptides in a ribosome-independent manner. Each module of an NRPS is responsible for the incorporation of a specific amino acid. A typical elongation module consists of:
-
An Adenylation (A) domain that selects and activates a specific amino acid as an aminoacyl-adenylate.
-
A Thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that covalently binds the activated amino acid via a 4'-phosphopantetheine arm.
-
A Condensation (C) domain that catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.
The VlmS enzyme contains the necessary modules to sequentially assemble the amino acid chain of this compound. The activated 5-hydroxytetradecanoic acid is loaded onto the first module of VlmS, and the peptide chain is then elongated step-by-step.
Cyclization and Release
The final step in the biosynthesis is the cyclization of the linear lipopeptide precursor. This is also catalyzed by the VlmS enzyme, likely by a terminal Thioesterase (TE) domain . This TE domain cleaves the completed lipopeptide from the NRPS and catalyzes the intramolecular cyclization to form the stable lactone ring structure of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a gene cluster responsible for the biosynthesis of cyclic lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A universal pocket in fatty acyl-AMP ligases ensures redirection of fatty acid pool away from coenzyme A-based activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl-AMP ligases in bacterial natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Acetyl-coenzyme A synthetase (AMP forming) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioesterase enzyme families: Functions, structures, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Verlamelin Derivatives: A Technical Guide to Their Natural Occurrence, Bioactivity, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlamelin and its derivatives represent a class of naturally occurring cyclic depsipeptides with significant and broad-spectrum antifungal activity. First reported in 1980, this compound A was initially isolated from the fungus Verticillium lamellicola.[1] Subsequent research has led to the discovery of a family of related compounds produced by various fungal species, primarily within the genera Simplicillium, Lecanicillium, and Cordyceps. These compounds share a characteristic 24-membered macrocyclic core structure, typically composed of six amino acid residues and a hydroxylated fatty acid moiety.[1] The potent bioactivity of this compound derivatives, particularly against pathogenic fungi, has positioned them as promising candidates for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their reported biological activities, and the current understanding of their biosynthetic pathways.
Natural Occurrence of this compound and Its Derivatives
This compound and its analogues have been isolated from a variety of fungal species, often from unique ecological niches such as deep-sea environments. The producing organisms and the specific derivatives they synthesize are detailed in the table below.
| Derivative | Producing Organism(s) | Reference(s) |
| This compound A | Verticillium lamellicola | [1] |
| Simplicillium sp. SCSIO41209 | [1] | |
| Calcarisporium arbuscula (hdaA-deletion mutant) | [1] | |
| Simplicillium obclavatum EIODSF 020 | ||
| Lecanicillium sp. HF627 | ||
| This compound B | Lecanicillium sp. HF627 | |
| Simplicillium obclavatum EIODSF 020 | ||
| Simplicilliumtide J | Simplicillium obclavatum EIODSF 020 | |
| Simplicilliumtide K | Simplicillium obclavatum EIODSF 020 | |
| Simplicilliumtide L | Simplicillium obclavatum EIODSF 020 | |
| Simplicilliumtide M | Simplicillium obclavatum EIODSF 020 | |
| Simplicilliumtide N | Simplicillium obclavatum EIODSF 020 | |
| Simplicilliumtide O | Simplicillium obclavatum EIODSF 020 | |
| Cordycommunin | Ophiocordyceps communis BCC 16475 |
Antifungal Activity of this compound Derivatives
The antifungal activity of this compound derivatives has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy. The available MIC data for various derivatives against different fungal species are summarized below.
| Derivative | Fungal Species | MIC (µg/mL) | Reference(s) |
| This compound A | Alternaria alternata | 8 | |
| Alternaria solani | 4-16 | ||
| Rhizoctonia solani | 4-16 | ||
| Aspergillus versicolor | IC50 = 16.7 µM | ||
| Curvularia australiensis | IC50 = 16.7 µM | ||
| (5R)-Verlamelin A (synthetic epimer) | Alternaria alternata | 4 | |
| Alternaria solani | 4-16 | ||
| Rhizoctonia solani | 4-16 | ||
| Simplicilliumtides (general) | Colletotrichum asianum | 0.195–6.25 µ g/disc | |
| Alternaria solani | 0.195–6.25 µ g/disc | ||
| Simplicilliumtide J | Aspergillus versicolor | IC50 = 14 µM | |
| Curvularia australiensis | IC50 = 14 µM | ||
| Cordycommunin | Mycobacterium tuberculosis H37Ra | 15 µM | [1] |
Experimental Protocols
Isolation and Purification of this compound Derivatives from Simplicillium obclavatum EIODSF 020
A representative protocol for the isolation and purification of this compound derivatives involves fungal fermentation followed by a series of chromatographic separations.
-
Fermentation: The fungal strain Simplicillium obclavatum EIODSF 020 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks at 25°C for a period of 2-3 weeks.
-
Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with a solvent like methanol.
-
Crude Extract Preparation: The organic solvent extracts are combined and evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically includes:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile in water). Fractions are collected and monitored by UV detection.
-
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).
Antifungal Bioassay (Broth Microdilution Method)
The antifungal activity of the purified this compound derivatives is commonly assessed using the broth microdilution method.
-
Inoculum Preparation: Fungal strains are grown on a suitable agar medium. A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution or culture medium and adjusted to a specific concentration (e.g., 1 x 10⁶ CFU/mL).
-
Serial Dilution: The purified compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid culture medium (e.g., Potato Dextrose Broth) in a 96-well microplate.
-
Inoculation: An equal volume of the fungal inoculum is added to each well of the microplate containing the serially diluted compounds.
-
Incubation: The microplate is incubated at an optimal temperature for fungal growth (e.g., 25°C) for 2-3 days.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Biosynthesis and Mechanism of Action
Biosynthesis of this compound
The biosynthesis of this compound in Lecanicillium sp. HF627 has been elucidated and involves a cluster of five key enzymes.[1] The process is initiated by a nonribosomal peptide synthetase (NRPS), which assembles the peptide backbone. Fatty acid hydroxylases are responsible for the modification of the fatty acid component, which is then incorporated into the final macrocyclic structure by a thioesterase and an AMP-dependent ligase.[1]
Caption: Biosynthetic pathway of this compound.
Hypothetical Mechanism of Antifungal Action
While the precise molecular targets of this compound derivatives are not yet fully elucidated, the mechanism of action for many antifungal cyclic lipopeptides involves disruption of the fungal cell membrane and/or inhibition of cell wall biosynthesis. A hypothetical signaling pathway for the antifungal action of this compound is presented below. This model is based on the known mechanisms of similar compounds and represents a potential area for future research.
Caption: Hypothetical antifungal mechanism of this compound.
Conclusion
This compound and its naturally occurring derivatives constitute a promising class of antifungal agents. Their diverse sources, potent bioactivity, and unique chemical structures make them attractive leads for drug discovery and development. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and optimize their therapeutic potential. The biosynthetic pathway provides a foundation for potential synthetic biology approaches to generate novel and more potent analogues. This technical guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and highlighting areas for future investigation.
References
Verlamelin: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlamelin is a naturally occurring macrocyclic depsipeptide with demonstrated potent, broad-spectrum antifungal activity.[1] First isolated from Verticillium lamellicola, this compound and its derivatives represent a promising class of molecules for the development of novel antifungal agents.[1] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its in vitro activity against various fungal species, the experimental protocols used for its evaluation, and an exploration of its potential mechanism of action.
Antifungal Spectrum of Activity: Quantitative Data
This compound has shown significant inhibitory effects against a range of phytopathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
In Vitro Antifungal Activity of this compound A
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Alternaria alternata | Not Specified | 8 | [2] |
| Alternaria solani | Not Specified | 16 | [2] |
| Rhizoctonia solani | Not Specified | 16 | [2] |
| Bipolaris maydis | Not Specified | Data Not Available | [3] |
| Botrytis cinerea | Not Specified | Data Not Available | [3] |
| Fusarium oxysporum | Not Specified | Data Not Available | [3] |
| Magnaporthe grisea | Not Specified | Data Not Available | [3] |
In Vitro Antifungal Activity of this compound Derivatives
A synthetic epimer, (5R)-Verlamelin A, has also been evaluated for its antifungal properties, demonstrating comparable or enhanced activity against certain species.
| Compound | Fungal Species | Strain | MIC (µg/mL) | Reference |
| (5R)-Verlamelin A | Alternaria alternata | Not Specified | 4 | [2] |
| (5R)-Verlamelin A | Alternaria solani | Not Specified | 16 | [2] |
| (5R)-Verlamelin A | Rhizoctonia solani | Not Specified | 8 | [2] |
Experimental Protocols
The following details the methodology for the in vitro antifungal susceptibility testing of this compound and its derivatives.
Broth Microdilution Assay
A broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The protocol for this compound is as follows:
-
Fungal Culture Preparation: Fungal strains are cultured overnight in Potato Dextrose Broth (PDB). The resulting cultures are then adjusted to an optical density at 600 nm (OD₆₀₀) that corresponds to approximately 1 x 10⁶ colony-forming units per milliliter (CFU/mL).[2]
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in PDB within 96-well microplates.[2]
-
Inoculation: An equal volume of the diluted fungal suspension is added to each well of the microplate containing the serially diluted compound.[2]
-
Incubation: The microplates are incubated at 25°C for 2 to 3 days.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.[2]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structural Relationship of this compound and its Derivatives
Caption: Relationship between the core this compound structure and its derivatives.
Mechanism of Action
The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on its lipopeptidic structure, it is hypothesized to function in a manner similar to other antifungal peptides that target the fungal cell membrane.
Potential mechanisms include:
-
Membrane Intercalation and Disruption: The lipophilic fatty acid side chain of this compound may anchor the molecule into the fungal cell membrane, leading to the formation of pores or channels. This would disrupt the membrane's integrity, causing leakage of essential cellular components and ultimately leading to cell death.
-
Inhibition of Membrane-Bound Enzymes: An in silico study has suggested that this compound A could act as an inhibitor of glucose-regulatory enzymes, which may be associated with the fungal cell membrane.[4] Inhibition of such enzymes would interfere with critical metabolic pathways.
-
Interaction with Ergosterol: Many antifungal agents target ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. It is plausible that this compound interacts with ergosterol, disrupting membrane fluidity and function.
Further research is required to definitively identify the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound exhibits potent in vitro antifungal activity against a variety of phytopathogenic fungi. Its broad spectrum of activity, coupled with the potential for synthetic modification to enhance efficacy, makes it a compelling candidate for further investigation in the development of new antifungal therapies. Future research should focus on elucidating its precise mechanism of action and expanding in vivo studies to assess its therapeutic potential.
References
Preliminary In Vitro Antifungal Profile of Verlamelin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the preliminary in vitro antifungal activities of Verlamelin, a cyclic lipodepsipeptide. The data presented herein is based on available scientific literature and is intended to offer a foundational understanding of this compound's antifungal spectrum and potency. Due to the preliminary nature of the research, this document focuses exclusively on its antifungal properties, as there is currently no published data on its effects on mammalian cells, including signaling pathways, apoptosis, or cell cycle regulation.
Antifungal Potency of this compound and Its Epimer
Recent studies have quantified the in vitro antifungal activity of this compound A and its synthetic epimer, (5R)-Verlamelin A, against a panel of filamentous fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were determined and are summarized in the table below.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) in μg/mL |
| This compound A | Alternaria alternata | 8 |
| Alternaria solani | 16 | |
| Rhizoctonia solani | 16 | |
| (5R)-Verlamelin A | Alternaria alternata | 4 |
| Alternaria solani | 16 | |
| Rhizoctonia solani | 16 |
Data sourced from a 2025 study on the total synthesis and antifungal activity of this compound A and its C5-epimer.[1]
The results indicate that both this compound A and its epimer exhibit potent antifungal activity against the tested plant pathogenic fungi.[1] Notably, (5R)-Verlamelin A demonstrated superior efficacy against Alternaria alternata with an MIC value of 4 μg/mL, suggesting that stereochemistry at the C5 position may influence its antifungal potency against specific fungal species.[1] In addition to these findings, other research has noted the broad-spectrum antifungal activity of this compound against various plant pathogenic fungi, including Bipolaris maydis, Botrytis cinerea, Fusarium oxysporum, and Magnaporthe grisea. A concentration of 100 μg/mL was also reported to effectively suppress the development of barley powdery mildew.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[2][3][4][5]
1. Preparation of Antifungal Stock Solution:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 μg/mL).
2. Preparation of Fungal Inoculum:
-
The fungal isolates are cultured on an appropriate medium, such as potato dextrose agar, to promote sporulation.
-
Spores (conidia) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80) to create a homogenous suspension.
-
The spore suspension is adjusted to a specific concentration (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.
-
The final inoculum is prepared by diluting the adjusted spore suspension in the test medium.
3. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
The this compound stock solution is serially diluted in RPMI 1640 medium to achieve a range of final concentrations for testing.
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is complete inhibition of visible fungal growth.
Proposed Mechanism of Action
As a cyclic lipopeptide, this compound's antifungal mechanism is likely attributed to its interaction with the fungal cell envelope. This class of compounds typically disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. The lipophilic fatty acid side chain is thought to facilitate insertion into the lipid bilayer of the cell membrane, while the cyclic peptide portion may form pores or otherwise destabilize the membrane structure.
Caption: Proposed mechanism of this compound's antifungal action.
Experimental Workflow for Antifungal Susceptibility Testing
The general workflow for assessing the in vitro antifungal activity of a compound like this compound is a systematic process that begins with the preparation of the test compound and the fungal inoculum, followed by the susceptibility assay and data analysis.
References
- 1. Total Synthesis of this compound A and (5 R)-Verlamelin A with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. njccwei.com [njccwei.com]
- 3. CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL [intertekinform.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Verlamelin: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Biological Activity, and Synthesis of a Potent Antifungal Depsipeptide
Introduction
Verlamelin is a naturally occurring macrocyclic depsipeptide that has demonstrated significant and broad-spectrum antifungal activity.[1] First isolated in 1986, this complex lipodepsipeptide has garnered interest within the research community for its potential as a lead compound in the development of novel antifungal therapeutics.[1][2] This document provides a comprehensive technical overview of this compound A, the most studied compound in this class, summarizing its physical and chemical properties, biological activity, and a detailed methodology for its total synthesis.
Physicochemical and Biological Properties
This compound A is a complex molecule with a distinct cyclic structure composed of amino and fatty acids. Its physicochemical properties are summarized below.
Physical and Chemical Data
A collection of key physical and chemical data for this compound A is presented in Table 1. This data is crucial for its characterization and formulation development.
| Property | Value | Source |
| Molecular Formula | C45H72N7O11 | [1] |
| Molecular Weight (M+H)+ | 886.5284 | [1] |
| Optical Rotation [α]D25 | -11° (c 0.01, MeOH) | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |
Antifungal Activity
This compound A exhibits potent antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of a microorganism, are detailed in Table 2.
| Fungal Species | MIC (µg/mL) | Source |
| Alternaria alternata | 8 | [1][3] |
| Alternaria solani | 8 | [1][3] |
| Rhizoctonia solani | 16 | [1][3] |
| Aspergillus versicolor | Not specified | |
| Curvularia australiensis | Not specified | |
| Colletotrichum asianum | 5-10 | |
| Bipolaris maydis | Not specified | [4] |
| Botrytis cinerea | Not specified | [4] |
| Fusarium oxysporum | Not specified | [4] |
| Magnaporthe grisea | Not specified | [4] |
Mechanism of Action
While the precise molecular mechanism of action for this compound A has not been definitively elucidated, its structural classification as a lipodepsipeptide antibiotic suggests a likely mode of action involving the disruption of the fungal cell membrane.[5][6] Lipopeptides are known to interact with and increase the permeability of microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death.[5]
The proposed mechanism involves the insertion of the lipid tail of this compound A into the fungal cell membrane, which is facilitated by its lipophilic nature. This insertion is thought to disrupt the integrity of the membrane, potentially through the formation of pores or channels, leading to a loss of essential ions and small molecules, ultimately resulting in fungal cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound A and (5 R)-Verlamelin A with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 6. Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Verlamelin A and its C5-Epimer Analogue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Verlamelin A is a naturally occurring macrocyclic depsipeptide that demonstrates significant and broad-spectrum antifungal activity.[1][2][3] Its complex structure, comprising three D-amino acid residues and a 5S-hydroxytetradecanoic acid moiety, has made it an attractive target for total synthesis.[4][5][6] The development of a robust synthetic route is crucial for producing sufficient quantities for further investigation and for creating diverse analogues to explore structure-activity relationships (SAR) and potential therapeutic applications.[1] This document outlines the first unified total synthesis of this compound A and its analogue, (5R)-Verlamelin A, which features the opposite stereochemistry at the C5 position of the fatty acid side chain.[1][2][3]
The described methodology integrates solid-phase peptide synthesis (SPPS) and solution-phase techniques to efficiently construct the target molecules.[1][7] This approach provides a practical pathway for accessing this compound A and its derivatives, facilitating deeper mechanistic studies and the development of new antifungal agents.[1]
Overall Synthetic Strategy
The total synthesis of this compound A and (5R)-Verlamelin A is achieved through a convergent strategy. This involves the independent synthesis of two key fragments: a linear pentapeptide via Fmoc-SPPS and a fatty acid derivative in solution. These fragments are then coupled on-resin, followed by cleavage from the solid support, macrocyclization in solution, and final deprotection to yield the target compounds.[1][2][7]
Caption: Overall workflow for the total synthesis of this compound A and its (5R)-epimer.
Quantitative Data Summary
The convergent synthetic strategy provides the target compounds in respectable overall yields. The antifungal activities were evaluated by determining the Minimum Inhibitory Concentration (MIC) values.
Table 1: Overall Synthetic Yields
| Compound | Overall Yield |
| This compound A | 6.8%[1][2][3] |
| (5R)-Verlamelin A | 7.8%[1][2][3] |
Table 2: Antifungal Activity (MIC in μg/mL)
| Compound | Alternaria alternata | Alternaria solani | Rhizoctonia solani |
| This compound A | 8[2][3][7] | 8[1] | 16[1][2][3] |
| (5R)-Verlamelin A | 4[2][3][7] | 8[1] | 16[1][2][3] |
| Nystatin (Control) | 0.5[1] | 1[1] | 8[1] |
Note: No antibacterial activity was observed for either compound against eight tested bacterial strains at concentrations up to 64 μg/mL.[1]
Experimental Protocols
The following protocols detail the key stages of the synthesis and biological evaluation.
This protocol describes a key step in the solution-phase synthesis of the fatty acid side chain.
-
Starting Material: Intermediate 14 (Fmoc-l-Val-O-(5S/5R)-TDA-Oallyl), synthesized from (±)-δ-tetradecalactone.[1]
-
Reaction Setup: Dissolve intermediate 14 (1.0 equiv, 2.4 mmol) in dry dichloromethane (DCM, 30 mL) in a flask.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.2 equiv, 0.48 mmol) and phenylsilane (3.5 equiv, 8.4 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4 hours.
-
Workup:
-
Upon completion, add DCM (20 mL).
-
Wash the organic layer with water (3 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel chromatography using a DCM/MeOH gradient (200:1 to 20:1) to yield the final product 15 (Fmoc-l-Val-O-(5S/5R)-TDA-OH) as a colorless gel.
This protocol describes the final steps to generate the macrocyclic depsipeptides.
-
On-Resin Coupling:
-
Swell the resin-bound pentapeptide 9 in dimethylformamide (DMF, 30 mL).
-
Add the fatty acid fragment 15 (1.5 equiv, 1.65 mmol), HOBt (2.5 equiv, 2.75 mmol), and DIC (2.5 equiv, 2.75 mmol).
-
Allow the coupling reaction to proceed overnight.
-
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using 50% diethylamine in acetonitrile (v/v, 30 mL).
-
Resin Cleavage: Cleave the linear precursor from the resin using 50% trifluoroethanol (TFE) in dry DCM (v/v, 30 mL) at room temperature for 3 hours.[1]
-
Macrocyclization:
-
Concentrate the cleaved precursor and redissolve in DCM to a high dilution (0.001 M).
-
Perform the head-to-tail cyclization to form the protected macrocycle 18 .[1]
-
-
Global Deprotection: Remove the remaining tert-butyl protecting groups to yield the final products.
-
Purification: Isolate and purify this compound A and (5R)-Verlamelin A using semipreparative HPLC.[1]
The antifungal activity is determined using a standard microdilution assay.
-
Preparation: Prepare serial twofold dilutions of this compound A and (5R)-Verlamelin A in appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Add a standardized inoculum of the fungal strains (A. alternata, A. solani, R. solani) to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Structure-Activity Relationship (SAR) Insights
The synthesis of both this compound A and its (5R)-epimer provides initial insights into the SAR of this class of molecules.
Caption: Comparison of antifungal activity between this compound A and its (5R)-epimer.
The evaluation revealed that both compounds exhibit moderate to strong activity against the tested fungal strains.[1] Notably, (5R)-Verlamelin A demonstrated superior efficacy against A. alternate (MIC = 4.0 μg/mL) compared to the natural this compound A (MIC = 8.0 μg/mL).[2][3][7] This finding suggests that the stereochemistry at the C5 position of the hydroxytetradecanoic acid moiety plays a role in modulating antifungal potency and selectivity, marking (5R)-Verlamelin A as a potential lead candidate for further development.[2] However, more extensive studies are required to fully elucidate the role of this configuration in antimicrobial efficacy.[1]
Mechanism of Action
While this compound A and its derivatives show potent bioactivity, detailed mechanistic investigations have been limited, partly due to the scarcity of the natural product.[1] The synthetic route detailed here will enable the production of sufficient material to facilitate such studies. At present, specific signaling pathways involved in the antifungal action of this compound A have not been elucidated in the cited literature. Future research, enabled by this synthetic protocol, could explore potential targets within the fungal cell membrane, cell wall biosynthesis, or other essential cellular processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound A and (5 R)-Verlamelin A with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Total Synthesis of this compound A and (5R)âthis compound A with Antifungal Activity - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. [PDF] Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp. | Semantic Scholar [semanticscholar.org]
- 5. Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Verlamelin: A Detailed Guide to Solid-Phase and Solution-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of Verlamelin, a naturally occurring macrocyclic depsipeptide with significant antifungal activity. The methodologies described herein are based on the successful total synthesis of this compound A and its (5R)-epimer, which employs a convergent strategy integrating both solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques.[1][2] This approach allows for the efficient construction of the complex macrocyclic structure.
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of this compound A and its (5R)-epimer, providing a clear comparison of their yields and antifungal efficacy.
| Compound | Overall Yield (%) | Antifungal Activity (MIC in µg/mL) |
| Alternaria alternata | ||
| This compound A | 6.8[1] | 8[1][2] |
| (5R)-Verlamelin A | 7.8[1] | 4[1][2] |
Experimental Protocols
The synthesis of this compound is a multi-step process involving the preparation of two key fragments: a pentapeptide synthesized on a solid support and a fatty acid derivative synthesized in solution. These fragments are then coupled on the resin, followed by cyclization and deprotection to yield the final product.
I. Solid-Phase Synthesis of the Pentapeptide Fragment
This protocol outlines the assembly of the linear pentapeptide NH₂-D-allo-Thr-D-Ala-L-Pro-L-Gln-D-Tyr-OH on a solid support using Fmoc-based chemistry.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-D-Tyr(tBu)-OH
-
Fmoc-L-Gln(Trt)-OH
-
Fmoc-L-Pro-OH
-
Fmoc-D-Ala-OH
-
Fmoc-D-allo-Thr(tBu)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Trifluoroethanol (TFE)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-D-Tyr(tBu)-OH and DIPEA, and agitate the mixture. Cap any unreacted sites using a solution of DCM/MeOH/DIPEA.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-L-Gln(Trt)-OH) with HOBt and DIC in DMF. Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
Iterative Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-L-Pro-OH, Fmoc-D-Ala-OH, and Fmoc-D-allo-Thr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
II. Solution-Phase Synthesis of the Fatty Acid Fragment
This protocol describes the synthesis of the Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid fragment in solution.
Materials:
-
(S)-5-hydroxytetradecanoic acid
-
Fmoc-L-Valine
-
Coupling reagents (e.g., HATU, HOBt/DIC)
-
Appropriate solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure:
-
Esterification: Couple Fmoc-L-Valine to the hydroxyl group of (S)-5-hydroxytetradecanoic acid using a suitable coupling reagent.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove water-soluble byproducts. Purify the crude product by column chromatography on silica gel to obtain the desired fatty acid fragment.
III. Fragment Coupling, Cyclization, and Deprotection
This final phase involves coupling the two synthesized fragments, followed by macrocyclization and removal of protecting groups.
Materials:
-
Resin-bound pentapeptide from Protocol I
-
Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid from Protocol II
-
Coupling reagents (e.g., HOBt, DIC)
-
Cleavage cocktail (e.g., 50% TFE in DCM)
-
Cyclization reagents (e.g., HATU)
-
Deprotection cocktail (e.g., Trifluoroacetic acid-based)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
On-Resin Fragment Coupling: Couple the solution-phase synthesized fatty acid fragment to the N-terminus of the resin-bound pentapeptide using HOBt and DIC in DMF.
-
Cleavage from Resin: Cleave the linear depsipeptide from the solid support using a solution of 50% TFE in DCM.
-
Macrocyclization: Perform an intramolecular cyclization of the linear precursor in a dilute solution using a suitable coupling reagent like HATU to favor the formation of the macrocycle.
-
Global Deprotection: Remove all remaining side-chain protecting groups (tBu, Trt) using a strong acid cocktail, typically containing trifluoroacetic acid.
-
Purification: Purify the crude this compound A by preparative HPLC to yield the final, highly pure product.
Visualized Workflows and Mechanisms
To further elucidate the processes involved in the synthesis and the putative mechanism of action of this compound, the following diagrams are provided.
Caption: Solid-phase synthesis workflow for the pentapeptide fragment.
Caption: Convergent synthesis strategy for this compound.
Caption: Putative mechanism of this compound's antifungal action.
References
Application Notes and Protocols for the Purification of Synthetic Verlamelin using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlamelin is a naturally occurring macrocyclic depsipeptide that has demonstrated significant and broad-spectrum antifungal activity.[1] Its potential as a lead compound for the development of new antifungal agents has led to efforts in its total synthesis to enable further investigation into its structure-activity relationships and mechanism of action.[2][3] A critical step in the synthesis of this compound and its analogues is the purification of the final product to a high degree of purity. This document provides detailed application notes and protocols for the purification of synthetic this compound using High-Performance Liquid Chromatography (HPLC), based on published synthetic methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the total synthesis of this compound A and its (5R)-epimer.
Table 1: Synthesis Yields
| Compound | Overall Yield (%) |
| This compound A | 6.8[2][3] |
| (5R)-Verlamelin A | 7.8[2][3] |
Table 2: HPLC Retention Times
| Compound | Retention Time (min) |
| Natural this compound A | 17.5[2] |
| Synthetic this compound A | 17.5[2] |
| (5R)-Verlamelin A | 23.0[2] |
Table 3: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Fungal Strain | This compound A MIC (µg/mL) | (5R)-Verlamelin A MIC (µg/mL) |
| Alternaria alternata | 8[1][2] | 4[1][2] |
| Alternaria solani | 4-16 (range)[1][2] | 4-16 (range)[1][2] |
| Rhizoctonia solani | 4-16 (range)[1][2] | 4-16 (range)[1][2] |
Experimental Protocols
The successful synthesis of this compound involves a multi-step process including solid-phase peptide synthesis (SPPS), on-resin fragment coupling, off-resin cyclization, and final deprotection. The crucial final step is the purification of the crude product by semipreparative HPLC.
Overall Synthesis and Purification Workflow
The logical flow from the starting materials to the purified active compound is depicted below.
Caption: Workflow for the synthesis and purification of this compound.
Protocol: Semipreparative HPLC Purification of Synthetic this compound
This protocol is a representative method based on the successful purification of this compound A and its epimer, as well as common practices for the purification of cyclic depsipeptides.
1. Instrumentation and Materials
-
Semipreparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis or Diode Array Detector (DAD).
-
Fraction collector.
-
Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Crude synthetic this compound.
-
Lyophilizer.
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Sample Preparation
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 50:50 v/v), to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Method Parameters
| Parameter | Setting |
| Column | Reversed-phase C18, 10 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection | 214 nm and 280 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Gradient | 30% to 70% B over 40 minutes |
5. Purification Procedure
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method as specified above.
-
Monitor the chromatogram and collect fractions corresponding to the peaks of interest. Based on analytical data, this compound A is expected to elute earlier than (5R)-Verlamelin A.[2]
-
Multiple injections may be necessary to process the entire batch of crude product.
6. Post-Purification Processing
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions containing the pure desired compound.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[2]
Signaling Pathway and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively reported in the available scientific literature. While it exhibits potent antifungal activity, further research is required to elucidate its cellular targets and the downstream effects that lead to fungal cell death.
Caption: Postulated action of this compound on fungal cells.
The above diagram illustrates a generalized hypothesis for this compound's antifungal action. It is proposed that this compound interacts with specific molecular targets within the fungal cell, which in turn disrupts critical signaling pathways, ultimately leading to the inhibition of fungal growth or cell death. The identification of these targets and pathways remains a key area for future investigation.
References
Methodology for Verlamelin Antifungal Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlamelin is a cyclic peptide with demonstrated antifungal activity against a range of fungal species. As with any novel antifungal agent, establishing standardized and reproducible methods for susceptibility testing is crucial for its preclinical and clinical development. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Currently, publicly available data on the minimum inhibitory concentration (MIC) of this compound against a broad range of clinically relevant fungal pathogens, such as Candida and Aspergillus species, is limited. The following table provides a template for summarizing such quantitative data once it becomes available through standardized testing.
Table 1: In Vitro Antifungal Activity of this compound Against Various Fungal Species (Hypothetical Data)
| Fungal Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator Agent MIC₅₀ (µg/mL) |
| Candida albicans | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Candida glabrata | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Candida parapsilosis | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aspergillus fumigatus | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aspergillus flavus | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fusarium solani | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Experimental Protocols
The following are detailed protocols for two standard methods of antifungal susceptibility testing that can be adapted for this compound.
Protocol 1: Broth Microdilution Method
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2][3]
1. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile, 96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Fungal isolates to be tested
-
Positive control antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds)
-
Sterile, inert vessel for inoculum preparation
-
Micropipettes and sterile tips
2. Inoculum Preparation:
-
Yeasts: From a 24-48 hour old culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: From a 7-day old culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline and gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL by diluting in RPMI 1640.
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial twofold dilutions of this compound in RPMI 1640 in the 96-well microtiter plates to achieve a final concentration range appropriate for the expected MIC values. The final volume in each well should be 100 µL.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.[4]
5. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for polyenes) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
Protocol 2: Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of susceptibility and is simpler to perform than broth microdilution.[5][6]
1. Materials:
-
This compound powder
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or standard Mueller-Hinton agar (for molds)
-
Sterile saline (0.85%)
-
Sterile cotton swabs
-
Fungal isolates to be tested
-
Forceps
2. Preparation of this compound Disks:
-
Prepare a stock solution of this compound.
-
Impregnate sterile filter paper disks with a known amount of this compound and allow them to dry completely. The concentration of this compound per disk needs to be optimized based on preliminary testing.
3. Inoculum Preparation and Plating:
-
Prepare a fungal inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
4. Disk Application and Incubation:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C for 24-48 hours.
5. Reading and Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound.
Potential Mechanism of Action of this compound
As a cyclic peptide, this compound likely exerts its antifungal effect by targeting the fungal cell envelope, either the cell membrane or the cell wall. The specific molecular targets and signaling pathways for this compound have not yet been fully elucidated. The following diagram illustrates a generalized potential mechanism of action for cyclic peptide antifungals, which may be applicable to this compound. Further research is required to confirm the precise mechanism.
Disclaimer: These protocols are intended as a guide and may require optimization for specific fungal species and laboratory conditions. It is recommended to consult the latest CLSI and EUCAST guidelines for the most up-to-date standards in antifungal susceptibility testing. The mechanism of action diagram is a generalized representation and requires experimental validation for this compound.
References
- 1. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 4. Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Verlamelin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlamelin is a novel cyclic peptide with demonstrated antifungal properties. As with any new potential therapeutic agent, determining its potency against various fungal pathogens is a critical step in the research and development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, guidance on data presentation, and a hypothetical signaling pathway to illustrate a potential mechanism of action.
Data Presentation
Quantitative data from MIC assays should be organized for clarity and ease of comparison. The following table provides a template for summarizing the MIC values of this compound against a panel of common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
| Fungal Species | Strain ID | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data |
| Candida glabrata | ATCC 2001 | Data |
| Candida parapsilosis | ATCC 22019 | Data |
| Aspergillus fumigatus | ATCC 204305 | Data |
| Cryptococcus neoformans | ATCC 208821 | Data |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted from standardized procedures.
Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
96-well, flat-bottom microtiter plates
-
Sterile RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal inoculum, standardized to the appropriate concentration
-
Positive control antifungal agent (e.g., Caspofungin)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum, no drug)
-
Sterile pipette tips and multichannel pipettes
-
Microplate reader (for optional OD600 readings)
Protocol Steps
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.
-
Typically, for a final volume of 200 µL per well, add 100 µL of RPMI-1640 to wells in columns 2 through 11.
-
Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to the wells in column 1.
-
Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (medium only).
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a suspension of fungal cells in sterile saline or RPMI-1640.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL.
-
The wells in column 12 should only contain 200 µL of RPMI-1640 medium to serve as a sterility control.
-
-
Incubation:
-
Seal the microtiter plates or use a lid to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
For visual determination, the MIC is the first well that appears clear.
-
For spectrophotometric determination, the MIC is often defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
Hypothetical Signaling Pathway
Given that this compound is a cyclic peptide, a plausible mechanism of action is the inhibition of fungal cell wall synthesis, similar to other cyclic peptide antifungals like the echinocandins. The following diagram illustrates a hypothetical signaling pathway where this compound targets β-(1,3)-D-glucan synthase.
Application Notes and Protocols for In Vitro Antifungal Activity of Verlamelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlamelin is a cyclic lipopeptide with demonstrated antifungal activity against a range of plant pathogenic fungi.[1] Its potential as a novel antifungal agent for clinical applications warrants a thorough investigation of its in vitro efficacy and mechanism of action against medically important fungal species. These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal properties of this compound in a laboratory setting. The following sections detail standardized methods for determining the minimum inhibitory concentration (MIC) and elucidating the potential mechanisms of action, including effects on the fungal cell membrane and cell wall.
Application Notes
This compound has shown promise as an antifungal agent, with reported activity against fungi such as Alternaria alternata, Bipolaris maydis, Botrytis cinerea, Fusarium oxysporum, and Magnaporthe grisea.[1] The protocols outlined below are designed to enable researchers to systematically evaluate the antifungal spectrum of this compound against a broader range of yeasts and molds, including clinically relevant species from the genera Candida and Aspergillus. Furthermore, the described assays will facilitate the investigation of this compound's mode of action, a critical step in the drug development process.
Data Presentation: Antifungal Activity of this compound
While extensive data on the activity of this compound against a wide array of clinically relevant fungi is still emerging, the following table summarizes the known minimum inhibitory concentrations (MICs) against various fungal species. This data serves as a baseline for further susceptibility testing.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Alternaria alternata | Not specified | [1] |
| Bipolaris maydis | Not specified | [1] |
| Botrytis cinerea | Not specified | [1] |
| Fusarium oxysporum | Not specified | [1] |
| Magnaporthe grisea | Not specified | [1] |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A guidelines for yeasts and filamentous fungi, respectively, and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[2][3][4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.
-
Preparation of Fungal Inoculum (Yeasts):
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Fungal Inoculum (Molds):
-
Subculture the mold isolate on a PDA plate and incubate at 35°C for 7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (diluted from stock in RPMI 1640) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts, and 100% for amphotericin B) compared to the growth control well.[6] The endpoint for this compound should be determined based on visual observation of growth inhibition.
-
Ergosterol Quantification Assay
This assay is used to determine if this compound interferes with the ergosterol biosynthesis pathway, a common target for antifungal drugs.[7][8]
Materials:
-
Fungal cells treated with this compound (at sub-MIC, MIC, and supra-MIC concentrations)
-
Untreated fungal cells (control)
-
Alcoholic potassium hydroxide (25% KOH in 95% ethanol)
-
n-heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Cell Harvest: Harvest fungal cells from the MIC assay or a separate culture grown with and without this compound.
-
Saponification:
-
Resuspend the cell pellet in 1 mL of alcoholic KOH.
-
Incubate at 85°C for 1 hour.
-
-
Sterol Extraction:
-
Allow the mixture to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 240 nm to 300 nm.
-
The presence of ergosterol will result in a characteristic four-peaked curve. A reduction in the absorbance at 281.5 nm in this compound-treated cells compared to the control indicates inhibition of ergosterol biosynthesis.[7]
-
Fungal Cell Wall Integrity Assay
This assay uses cell wall perturbing agents like Calcofluor White (binds to chitin) and Congo Red (interferes with β-glucan synthesis) to assess if this compound weakens the fungal cell wall.[9][10]
Materials:
-
This compound
-
Calcofluor White (CFW)
-
Congo Red (CR)
-
SDA or PDA plates
-
Fungal isolates
Procedure:
-
Plate Preparation: Prepare SDA or PDA plates containing sub-inhibitory concentrations of this compound. Also, prepare plates containing this compound plus CFW (e.g., 50 µg/mL) or this compound plus CR (e.g., 100 µg/mL). Control plates with only CFW, only CR, and no additives should also be prepared.
-
Inoculation: Spot serial dilutions of a fungal suspension onto the plates.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
Analysis: Observe for synergistic growth inhibition. Increased susceptibility of the fungus to CFW or CR in the presence of this compound suggests that this compound may compromise the integrity of the fungal cell wall.
References
- 1. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cell compensatory responses of fungi to damage of the cell wall induced by Calcofluor White and Congo Red with emphasis on Sporothrix schenckii and Sporothrix globosa. A review [frontiersin.org]
Verlamelin: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlamelin A is a cyclic lipodepsipeptide antibiotic first isolated from Lecanicillium sp.[1] It has demonstrated notable antifungal and antiviral activities, making it a compound of interest for further investigation in drug development. This document provides detailed application notes and protocols for the experimental use of this compound, based on currently available data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C48H61N6O11 | [1] |
| Molecular Weight | 897.44 g/mol | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | [1] |
| Appearance | Colorless gel (synthetic) |
Biological Activity
This compound A has shown a range of biological activities against various fungal pathogens and viruses.
Antifungal Activity
This compound A and its epimer, (5R)-Verlamelin A, have demonstrated potent activity against several plant pathogenic fungi.[2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound A and (5R)-Verlamelin A against various fungal strains.
| Fungal Strain | This compound A MIC (µg/mL) | (5R)-Verlamelin A MIC (µg/mL) | Source |
| Alternaria alternata | 8 | 4 | [2][3] |
| Alternaria solani | 16 | 16 | [2][3] |
| Rhizoctonia solani | 16 | 16 | [2][3] |
| Aspergillus versicolor | Active (concentration not specified) | Not tested | [1] |
| Curvularia australiensis | Active (concentration not specified) | Not tested | [1] |
| Colletotrichum asianum | 5-10 | Not tested | [1] |
Antiviral Activity
This compound A has also been reported to be active against Herpes Simplex Virus Type 1 (HSV-1).
Table 2: Antiviral Activity of this compound A.
| Virus | Metric | Value | Source |
| HSV-1 | IC50 | 16.7 µM | [1] |
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been fully elucidated. However, based on the general mechanisms of other cyclic lipopeptides and antifungal/antiviral compounds, a few potential pathways can be hypothesized.
Potential Antifungal Mechanisms
Many antifungal peptides target the fungal cell wall or membrane. This compound may act by:
-
Inhibiting cell wall synthesis: Disrupting the synthesis of essential cell wall components like β-glucans.
-
Disrupting cell membrane integrity: Interacting with ergosterol or other lipids in the fungal membrane, leading to pore formation and leakage of cellular contents.
-
Inhibiting essential enzymes: Targeting enzymes crucial for fungal survival and growth.
References
Proposed Analytical Methods for the Quantification of Verlamelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlamelin, a cyclic lipodepsipeptide isolated from the entomopathogenic fungus Lecanicillium sp., has demonstrated notable antifungal properties. As with any potential therapeutic agent, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides proposed detailed application notes and protocols for the quantification of this compound in biological matrices (e.g., plasma, fermentation broth) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of published, validated analytical methods specifically for this compound, the following protocols are based on established methods for similar cyclic lipopeptides and fungal metabolites. These proposed methods provide a robust starting point for method development and validation in your laboratory.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected, such as in fermentation broths or bulk drug substance.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Fermentation Broth)
-
Objective: To extract this compound from the fungal culture and remove interfering substances.
-
Procedure:
-
Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
To 5 mL of the supernatant, add 10 mL of ethyl acetate (a common solvent for extracting lipophilic compounds)[1].
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the mobile phase (see section 2 for composition).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Conditions
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions: The following table summarizes the proposed HPLC-UV parameters.
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | Start with 40% Acetonitrile, increase to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (for aromatic amino acid residue) |
| Injection Volume | 20 µL |
3. Method Validation Parameters (Proposed)
The following parameters should be assessed to validate the analytical method according to ICH guidelines.
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.995 over a concentration range of 1 - 100 µg/mL |
| Accuracy | 85-115% recovery for spiked samples |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Workflow: HPLC-UV Analysis
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Verlamelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Verlamelin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound A?
The total synthesis of this compound A, a macrocyclic depsipeptide, presents several key challenges inherent to the synthesis of complex natural products. The most significant hurdles include:
-
Stereocontrol: The molecule contains multiple stereocenters that must be set with high fidelity. A key challenge is establishing the correct stereochemistry of the hydroxyl group on the lipophilic side chain.
-
Macrolactonization: The formation of the large lactone ring is often a low-yielding step due to competing intermolecular side reactions, such as dimerization and oligomerization. Success is highly dependent on reaction conditions, particularly the concentration of the linear precursor.
-
Fragment Coupling: The convergent synthetic strategy requires the efficient coupling of the pentapeptide and the fatty acid side-chain fragments. Incomplete reactions or side reactions at this stage can significantly impact the overall yield.
-
Protecting Group Strategy: The synthesis involves numerous functional groups (amines, carboxylic acids, hydroxyl groups) that necessitate a robust and orthogonal protecting group strategy to avoid unwanted reactions during the various synthetic steps.
-
Purification: The intermediates and the final product are large, flexible molecules that can be challenging to purify, often requiring multiple chromatographic steps.
Q2: How can the stereochemistry of the 5-hydroxy-tetradecanoic acid side chain be controlled?
The first total synthesis of this compound A utilized a non-stereoselective approach to the synthesis of the fatty acid side chain, producing a mixture of (5S)- and (5R)-isomers. This mixture was then carried through the synthesis, and the diastereomeric products were separated at the final stage.
For a stereoselective synthesis, one might consider the following approaches:
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule.
-
Asymmetric Reduction: Employing a chiral reducing agent to reduce a corresponding ketone precursor to stereoselectively form the desired alcohol.
-
Enzymatic Resolution: Using a lipase to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two isomers.
Q3: What are the critical parameters for a successful macrolactonization step?
The head-to-tail cyclization of the linear precursor is a critical step. To favor the intramolecular reaction over intermolecular polymerization, the following conditions are crucial:
-
High Dilution: The reaction should be performed at a very low concentration (typically in the range of 1-5 mM) to minimize the chances of two molecules reacting with each other.
-
Slow Addition: The linear precursor should be added slowly to the reaction mixture containing the coupling agents. This maintains a low instantaneous concentration of the reactive species.
-
Choice of Coupling Reagent: A variety of reagents can be used for macrolactonization. The choice of reagent can significantly impact the yield and the extent of side reactions like epimerization.
Troubleshooting Guides
Issue 1: Low Yield in the Macrolactonization Step
| Potential Cause | Troubleshooting Suggestion |
| Intermolecular Reactions | Ensure high-dilution conditions (concentration < 5 mM). Use a syringe pump for slow addition of the linear precursor over several hours. |
| Epimerization at the C-terminus | Use coupling reagents known to suppress epimerization, such as COMU or TBTU. The choice of solvent and base can also be critical; non-polar solvents and sterically hindered bases are often preferred. |
| Inefficient Activation of the Carboxylic Acid | Screen different coupling reagents (e.g., HATU, HBTU, DPPA). Ensure all reagents are fresh and anhydrous. |
| Conformational Issues of the Linear Precursor | The conformation of the linear precursor can disfavor cyclization. Introducing a "turn-inducing" residue like proline in the peptide backbone, as is present in this compound, is a common strategy to pre-organize the molecule for cyclization. |
Issue 2: Incomplete Coupling of the Pentapeptide and Fatty Acid Fragments
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | The coupling site may be sterically hindered. Increase the reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU or COMU. |
| Poor Solubility of Fragments | Ensure both fragments are fully dissolved in the reaction solvent. A mixture of solvents may be necessary. For solid-phase synthesis, ensure adequate swelling of the resin. |
| Deactivation of Coupling Reagents | Use fresh, high-purity coupling reagents and anhydrous solvents. Moisture can quench the active species. |
| Side Reactions | The free hydroxyl group on the fatty acid side chain could potentially react. While typically less reactive than the amine, protection of this group could be considered if other troubleshooting steps fail. |
Quantitative Data
Table 1: Overall Yields of this compound A and its (5R)-epimer in the First Total Synthesis [1][2][3]
| Compound | Overall Yield |
| This compound A | 6.8% |
| (5R)-Verlamelin A | 7.8% |
Table 2: Yield of Key Steps in the Synthesis of the Fatty Acid Side-Chain [1]
| Step | Reaction | Yield | | :--- | :--- | | 1 | Ring opening of (±)-δ-tetradecalactone | Not reported (crude used directly) | | 2 | Allyl ester formation | Not explicitly reported | | 3 | Coupling with Fmoc-L-Val-OH | Not explicitly reported | | 4 | Allyl deprotection | 73.4% |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Val-O-(5S/5R)-TDA-OH[1]
-
Ring Opening: To a flask containing (±)-δ-tetradecalactone (1.0 equiv) in methanol and water, add NaOH (4.0 equiv) in portions. Stir the mixture at room temperature for 3 hours. After completion, remove the methanol, add water, and adjust the pH to 7-8 with 10% HCl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is used directly in the next step.
-
Allyl Esterification and Valine Coupling: (Detailed protocol not provided in the reference, but would typically involve standard esterification conditions followed by peptide coupling).
-
Allyl Deprotection: To a flask containing the allyl-protected precursor (1.0 equiv) in dry DCM, add Pd(PPh₃)₄ (0.2 equiv) and phenylsilane (3.5 equiv). Stir the reaction mixture at room temperature for 4 hours. After completion, add DCM, wash the organic layer with water, and dry with anhydrous MgSO₄. Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to afford the desired product.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Pentapeptide[1][2][3]
-
Resin: 2-Chlorotrityl chloride resin.
-
Strategy: Fmoc-SPPS.
-
Amino Acids: Fmoc-D-Tyr(tBu)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Pro-OH, Fmoc-D-Ala-OH, Fmoc-D-allo-Thr(tBu)-OH.
-
Coupling: DIC/HOBt in DMF.
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Cleavage: A solution of TFA/TIS/H₂O (95:2.5:2.5).
Protocol 3: Off-Resin Macrolactonization[1][2][3]
-
Dissolve the linear precursor in a suitable solvent (e.g., DMF or DCM/DMF mixture) to a final concentration of approximately 1-2 mM.
-
Add the coupling reagents (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC or LC-MS.
-
Upon completion, quench the reaction, remove the solvent under reduced pressure, and proceed with purification.
Visualizations
Caption: Overall workflow for the total synthesis of this compound A.
Caption: Key factors influencing the success of macrolactonization.
Caption: Troubleshooting decision tree for fragment coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound A and (5 R)-Verlamelin A with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Total Synthesis of this compound A and (5R)âthis compound A with Antifungal Activity - The Journal of Organic Chemistry - Figshare [figshare.com]
overcoming low solubility of Verlamelin in aqueous solutions
Technical Support Center: Verlamelin
Disclaimer: "this compound" is not a recognized chemical entity in publicly available scientific literature. The following technical support guide is based on established principles and methodologies for overcoming the low aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) and is intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers (e.g., PBS)?
A1: Many novel chemical entities exhibit poor aqueous solubility due to their molecular structure, often characterized by high lipophilicity and strong crystal lattice energy. When a compound like this compound does not dissolve in aqueous buffers, it is typically because the energy required to break the bonds between the compound's molecules and to create a cavity in the solvent is greater than the energy released when the molecule interacts with water molecules.
Q2: I've tried vortexing and sonicating my this compound solution for an extended period, but it still appears as a suspension. What should I do next?
A2: If mechanical agitation methods like vortexing and sonication are insufficient, this indicates a fundamental solubility issue. The next step is to explore formulation strategies designed to enhance solubility. These can range from simple adjustments to the solvent system to more complex formulation approaches like creating amorphous solid dispersions or nanoparticle formulations.[1][2][3]
Q3: Can I use DMSO to dissolve this compound for my in vitro experiments? What are the potential drawbacks?
A3: Yes, dissolving this compound in a small amount of a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous experimental medium is a common practice.[] However, there are important considerations:
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept low (typically <0.5%) as it can be toxic to cells and may interfere with experimental outcomes.
-
Precipitation: The compound may precipitate out of solution when the DMSO stock is added to the aqueous buffer. This is a common issue if the final concentration of this compound exceeds its solubility limit in the mixed-solvent system.
-
Solubility Limit: The use of a co-solvent can increase the apparent aqueous solubility, but it is crucial to determine the solubility limit in your final assay medium to ensure the compound remains in solution.[5]
Q4: What are the main strategies to systematically improve the aqueous solubility of this compound?
A4: There are several established techniques to improve the solubility of poorly water-soluble drugs.[1][2][3][6] The primary strategies include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[][7][8]
-
Co-solvents: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the aqueous vehicle.[][9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[11][12][13][14][15]
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, which can enhance the dissolution rate.[16][17][18][19][20][21]
-
Solid Dispersions: Creating an amorphous dispersion of the drug in a hydrophilic polymer matrix.[1]
Troubleshooting Guide
Issue 1: this compound precipitates when my DMSO stock solution is added to the aqueous cell culture medium.
-
Question: What is causing this precipitation and how can I prevent it?
-
Answer: This occurs because this compound is soluble in the highly organic environment of 100% DMSO but crashes out when diluted into the predominantly aqueous medium, where its solubility is much lower.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment to below its solubility limit in the final medium.
-
Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO, but be mindful of its potential effects on your cells or assay.
-
Use a Different Solubilization Technique: If reducing the concentration is not feasible, you will need to employ a more robust solubilization method, such as using cyclodextrins or creating a buffered solution at an optimal pH for this compound's solubility.
-
-
Issue 2: The results from my bioassay are inconsistent and not reproducible.
-
Question: Could the low solubility of this compound be the cause of this variability?
-
Answer: Yes, poor solubility is a major cause of irreproducible results in bioassays. If this compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to inconsistent biological effects. Undissolved particles can also interfere with assay readings.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before running your assay, carefully inspect your this compound solutions for any signs of precipitation or cloudiness.
-
Filter the Solution: To ensure you are working with a fully dissolved compound, you can prepare a saturated solution, allow it to equilibrate, and then filter it through a 0.22 µm filter to remove any undissolved particles. The concentration of the filtrate can then be determined analytically (e.g., by HPLC-UV).
-
Re-evaluate Your Solubilization Method: Consistent results require a consistently soluble compound. It is recommended to formally determine the solubility of this compound in your assay medium and choose a solubilization method that provides a stable solution at your desired concentration.
-
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for different solubilization approaches for a poorly soluble compound like this compound.
Table 1: Effect of pH on the Aqueous Solubility of this compound (a hypothetical weak acid with pKa = 4.5)
| pH of Buffer | Solubility (µg/mL) | Fold Increase (vs. pH 2.0) |
| 2.0 | 0.5 | 1.0 |
| 4.5 | 5.0 | 10 |
| 6.8 | 200.0 | 400 |
| 7.4 | 800.0 | 1600 |
Table 2: Effect of Co-solvents on the Solubility of this compound in Water
| Co-solvent System (v/v) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| 100% Water | 0.8 | 1.0 |
| 20% Ethanol in Water | 15.0 | 18.8 |
| 40% Ethanol in Water | 120.0 | 150.0 |
| 20% PEG 400 in Water | 50.0 | 62.5 |
| 40% PEG 400 in Water | 450.0 | 562.5 |
Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility of this compound
| Cyclodextrin Type | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase (vs. Water) | | :--- | :--- | :--- | | None | 0% | 0.8 | 1.0 | | β-Cyclodextrin | 1% | 25.0 | 31.3 | | HP-β-Cyclodextrin | 1% | 150.0 | 187.5 | | HP-β-Cyclodextrin | 5% | 950.0 | 1187.5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound.[22][23][24]
-
Preparation: Add an excess amount of this compound powder to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand until the excess solid has settled.
-
Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses the kneading method to prepare a solid inclusion complex, which can then be dissolved in water.[12]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), typically starting with a 1:1 ratio.
-
Mixing: Weigh the calculated amount of HP-β-CD into a mortar. Add a small amount of water to create a paste.
-
Kneading: Gradually add the weighed this compound powder to the paste and knead the mixture for 30-60 minutes. The mixture should remain a paste; add small amounts of water if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Final Product: Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can now be used for dissolution studies.
Visualizations
Caption: Troubleshooting workflow for addressing low solubility issues with this compound.
Caption: Mechanism of this compound solubilization via cyclodextrin complexation.
Caption: Experimental workflow for testing this compound in a cell signaling assay.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. ijfmr.com [ijfmr.com]
- 12. oatext.com [oatext.com]
- 13. mdpi.com [mdpi.com]
- 14. iipseries.org [iipseries.org]
- 15. scienceasia.org [scienceasia.org]
- 16. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 20. agnopharma.com [agnopharma.com]
- 21. ispe.gr.jp [ispe.gr.jp]
- 22. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Troubleshooting Verlamelin Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of Verlamelin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why is my this compound peak showing significant tailing?
A: Peak tailing, where the latter half of the peak is drawn out, is a common issue in peptide chromatography. It can compromise resolution and lead to inaccurate quantification.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues in this compound, causing tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5]
-
Solution: Reduce the sample concentration or injection volume.[6] Try a dilution series to see if the tailing improves at lower concentrations.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to undesirable interactions with the column.[4][7]
-
Solution: For most peptide separations, a low pH (around 2-3) maintained by TFA or FA is ideal.[8] Ensure the pH is stable and consistent between runs.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[4][6]
Q2: My chromatogram shows a split or shoulder peak for this compound. What is the cause?
A: Split or shoulder peaks suggest that the analyte is not moving through the column as a single, uniform band.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: Dissolving the crude this compound sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile or DMSO) can cause peak splitting.[9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) or a solvent with a weaker or equivalent elution strength.
-
-
Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material can cause the sample to travel through the column via multiple paths, resulting in a split peak.[9][10] This typically affects all peaks in the chromatogram.[5][10]
-
Co-eluting Impurity: The shoulder may not be an artifact but a closely eluting impurity, such as a deletion peptide or a diastereomer formed during synthesis.[11]
Q3: How can I improve the poor resolution between this compound and a key impurity?
A: Achieving baseline separation is critical for obtaining high-purity fractions. Poor resolution means the peaks are overlapping significantly.
Potential Causes & Solutions:
-
Suboptimal Gradient: A gradient that is too steep will cause compounds to elute too closely together.
-
Solution: Decrease the gradient slope (%B per minute) around the elution time of this compound.[12] This provides more time for the column to differentiate between the target peptide and the impurity.
-
-
Incorrect Mobile Phase or Column: The chosen conditions may not be selective enough for the specific compounds.
-
Solution 1 (Mobile Phase): Modifying the mobile phase pH or changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[8][13]
-
Solution 2 (Column): For peptides, using a column with a wider pore size (e.g., 300 Å) can prevent peak broadening for larger molecules.[13] Alternatively, a column with a different stationary phase (e.g., C8 instead of C18) or a longer column can increase resolution.[7]
-
-
Low Column Temperature: Lower temperatures can increase mobile phase viscosity and decrease diffusion rates, sometimes leading to broader peaks and lower resolution.
Q4: My system backpressure is suddenly very high. What should I do?
A: A sudden increase in backpressure indicates a blockage somewhere in the HPLC system.
Potential Causes & Solutions:
-
Blocked In-line Filter or Guard Column: These components are designed to trap particulates and are the most common source of blockages.
-
Solution: Replace the in-line filter and the guard column cartridge. This is the easiest and most likely fix.
-
-
Blocked Column Frit: If replacing the guard column doesn't solve the issue, the analytical column's inlet frit may be blocked.[6]
-
Solution: Disconnect the column and reverse it. Flush it to waste with a strong solvent at a low flow rate. If the pressure remains high, the column needs to be replaced.
-
-
Precipitation: Sample or buffer precipitation can occur if the mobile phases are incompatible or if the sample is not fully soluble.
-
Solution: Ensure all mobile phase components are fully miscible and that buffers are soluble in the highest organic concentration used in the gradient. Filter all samples and mobile phases before use.
-
Quantitative Data Summary
The following tables provide typical parameters and examples for this compound purification.
Table 1: Typical Starting HPLC Parameters for this compound Purification
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 300 Å pore size, 3.5-5 µm particles | C18 provides good hydrophobicity for peptide retention. Wide pores are crucial for peptides to prevent restricted diffusion.[13] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water | Standard acidic modifier for excellent peak shape and ion-pairing.[2] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is a common strong solvent for eluting peptides.[1] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID analytical column) | Standard analytical flow rate. Adjust proportionally for different column diameters.[3] |
| Detection | UV at 214-220 nm | Peptides show strong absorbance at these wavelengths due to the peptide bonds.[2] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[13] |
Table 2: Example of Gradient Optimization for Improved Resolution
| Parameter | Initial Method (Poor Resolution) | Optimized Method (Good Resolution) |
| Time (min) | % Mobile Phase B | % Mobile Phase B |
| 0 | 5 | 20 |
| 5 | 95 | 20 |
| 20 | 95 | 50 |
| 22 | 5 | 95 |
| 25 | 5 | 95 |
| Gradient Slope | 6.0 %/min | 1.0 %/min (during elution window) |
| Resolution (Rs) | 0.8 | 1.7 |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound Purification
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade water. Filter and degas.
-
Prepare Mobile Phase B: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Weigh approximately 1-5 mg of crude this compound powder.
-
Dissolve in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be used, but minimize the volume to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
System Setup and Equilibration:
-
Install a C18 column (e.g., 250 x 4.6 mm, 5 µm, 300 Å).
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until the baseline is stable.
-
-
Chromatographic Run:
-
Inject the prepared sample.
-
Run the desired gradient program (refer to Table 2 for an example).
-
Monitor the chromatogram at 220 nm.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main this compound peak.
-
Analyze the purity of each collected fraction using a rapid analytical HPLC method.
-
Pool the fractions that meet the required purity specifications.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[2]
-
Diagrams and Workflows
Mandatory Visualizations
Caption: A logical workflow for diagnosing HPLC peak shape problems.
Caption: Standard experimental workflow from crude to pure this compound.
References
- 1. agilent.com [agilent.com]
- 2. bachem.com [bachem.com]
- 3. hplc.eu [hplc.eu]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. biotage.com [biotage.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: Optimizing Verlamelin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Verlamelin, a potent antifungal macrocyclic depsipeptide.[1][2][3] The synthesis is a complex process involving both solid-phase and solution-phase techniques, and this guide is designed to address common challenges encountered during the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most reported and practicable strategy for the total synthesis of this compound A is a convergent approach that combines solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][4] The key stages involve:
-
Solid-Phase Synthesis of the linear pentapeptide fragment (NH₂-d-allo-Thr-d-Ala-l-Pro-l-Gln-d-Tyr-OH).[1][2][4]
-
Solution-Phase Synthesis of the Fmoc-l-Val-O-(5S/5R)-tetradecanoic acid fragment.[1][2][4]
-
On-Resin Coupling of the two fragments to form a linear precursor.[1][2][4]
-
Off-Resin Cyclization of the linear precursor to form the macrocycle.[1][2][4]
-
Global Deprotection to yield the final this compound A product.[1][2][4]
Q2: What are the major challenges in this compound synthesis?
A2: Researchers may encounter several challenges, including:
-
Steric hindrance during the on-resin cyclization step.[1][4]
-
Difficulties in purifying the final product.
-
Low overall yields.
Q3: What is the reported overall yield for this compound A synthesis?
A3: The reported overall yield for this compound A is approximately 6.8%, while its epimer, (5R)-Verlamelin A, has been synthesized with an overall yield of 7.8%.[1][2][4]
Troubleshooting Guides
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) of the Pentapeptide
| Potential Cause | Recommended Solution |
| Incomplete Fmoc deprotection | Increase reaction time with piperidine solution or use a freshly prepared solution. Monitor deprotection using a colorimetric test (e.g., Kaiser test). |
| Poor amino acid coupling | Double couple problematic amino acids, especially hindered residues. Use a more efficient coupling reagent combination such as HBTU/HOBt or HATU in the presence of a non-nucleophilic base like DIPEA. |
| Resin swelling issues | Ensure the appropriate solvent is used for the resin type (e.g., DCM for 2-chlorotrityl chloride resin).[4] Allow adequate time for resin swelling before the first coupling step. |
Issue 2: Inefficient On-Resin Coupling of the Fatty Acid Fragment
| Potential Cause | Recommended Solution |
| Steric hindrance | The independent solution-phase synthesis of the Fmoc-l-Val-O-(5S/5R)-TDA-OH fragment is designed to overcome this challenge.[1][4] |
| Inefficient esterification | Utilize the TCFH/NMI (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate / N-methylimidazole) reagent system to enhance esterification efficiency.[1][4] |
| Low loading efficiency on the resin | Optimize the loading conditions, including the amount of the first amino acid and the base (e.g., DIPEA), and monitor the loading efficiency.[1] |
Issue 3: Poor Yield in Off-Resin Cyclization
| Potential Cause | Recommended Solution |
| Unfavorable precursor conformation | High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization. Perform the reaction at a low concentration (e.g., 0.1-1 mM). |
| Inefficient activation of the carboxylic acid | Use a highly efficient coupling reagent for macrolactamization, such as DPPA (diphenylphosphoryl azide) or HATU. |
| Epimerization during cyclization | The choice of coupling reagents and reaction temperature can influence the degree of epimerization. Lowering the reaction temperature may be beneficial. |
Experimental Protocols
Key Experiment: On-Resin Coupling of Fragments
-
Resin Preparation: The pentapeptide-bound resin is washed with dry DCM (3 x 30 mL) and DMF (3 x 30 mL).[1]
-
Fragment Preparation: The synthesized Fmoc-l-Val-O-(5S/5R)-tetradecanoic acid is dissolved in a suitable solvent.
-
Coupling Reaction: The dissolved fatty acid fragment is added to the resin along with the TCFH/NMI reagent system.
-
Reaction Conditions: The mixture is agitated at room temperature for a specified period, with reaction progress monitored by a suitable method (e.g., Kaiser test).
-
Washing: The resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.
Antifungal Activity Evaluation
The antifungal activity of synthesized this compound can be assessed by determining the Minimum Inhibitory Concentration (MIC) against various fungal species.
| Fungal Species | This compound A MIC (µg/mL) | (5R)-Verlamelin A MIC (µg/mL) |
| Alternaria alternata | 8 | 4 |
| Alternaria solani | 4-16 | 4-16 |
| Rhizoctonia solani | 4-16 | 4-16 |
Data sourced from The Journal of Organic Chemistry.[1][2][4]
Visualized Workflows and Logic
Caption: Overall workflow for the total synthesis of this compound A.
Caption: Troubleshooting logic for low on-resin coupling yield.
References
Technical Support Center: Verlamelin and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of Verlamelin and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known derivatives?
This compound A is a naturally occurring macrocyclic depsipeptide with significant antifungal activity.[1][2][3] It belongs to a class of complex lipodepsipeptides.[3] One known derivative is this compound B.[4] The chemical structure of this compound A has been determined through total synthesis.[1][2]
Q2: Is there specific information available on the degradation pathways of this compound?
Currently, there is a lack of specific studies detailing the degradation pathways of this compound and its derivatives in the published literature. However, based on its chemical structure as a cyclic lipodepsipeptide, potential degradation pathways can be predicted by considering common degradation mechanisms for peptides.[5][6][7]
Q3: What are the likely degradation pathways for a cyclic peptide like this compound?
Cyclic peptides like this compound are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and deamidation.[8]
-
Hydrolysis: The ester and amide bonds within the macrocyclic structure of this compound can be susceptible to hydrolysis, leading to the opening of the ring and the formation of linear peptides. This can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues within the peptide sequence may be prone to oxidation.
-
Deamidation: Amide-containing amino acid residues, such as asparagine or glutamine if present, can undergo deamidation.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the study of this compound degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | 1. Instability of this compound in the analytical solvent. 2. Repeated freeze-thaw cycles of stock solutions.[9] 3. Adsorption of the peptide to container surfaces. | 1. Evaluate the stability of this compound in different solvents and pH conditions to find an optimal analytical diluent. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[9] 3. Use low-adsorption vials (e.g., silanized glass or polypropylene). |
| Appearance of unexpected peaks in chromatograms during stability studies | 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use high-purity solvents and reagents, and ensure proper cleaning of the analytical system. |
| Loss of this compound concentration over time in solution | 1. Degradation of the peptide.[9] 2. Adsorption to surfaces. 3. Microbial contamination. | 1. Store solutions at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.[9] 2. See solution for inconsistent analytical results. 3. Use sterile buffers and handle samples under aseptic conditions.[9] |
| Difficulty in identifying degradation products by mass spectrometry | 1. Low abundance of degradation products. 2. Co-elution of multiple degradants. 3. In-source fragmentation or formation of adducts. | 1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Optimize the chromatographic method to improve the separation of degradation products. 3. Optimize MS parameters (e.g., cone voltage, collision energy) to minimize in-source phenomena. |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound A
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
HPLC or UPLC system with UV and/or MS detector
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound A in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to separate and identify the parent drug and its degradation products.
-
Hypothetical Degradation Data
The following table presents hypothetical quantitative data from a forced degradation study of this compound A.
| Stress Condition | Incubation Time (hours) | This compound A Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 2.1 | |
| 24 | 65.7 | 25.3 | 5.8 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 78.9 | 15.6 | 3.5 | |
| 12 | 50.1 | 38.2 | 8.9 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.1 | 1.2 | |
| 24 | 80.3 | 12.8 | 4.5 |
Visualizations
Proposed Degradation Pathway of this compound A
Caption: Proposed major degradation routes for this compound A.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioaustralis.com [bioaustralis.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 8. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
preventing epimerization during Verlamelin synthesis
Welcome to the technical support center for the synthesis of Verlamelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis, with a particular focus on preventing epimerization.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
FAQ 1: Epimerization at the C5-Stereocenter of the Hydroxy Fatty Acid
Question: We are observing the formation of the (5R)-epimer of this compound A during our synthesis. What are the likely causes and how can we improve the stereoselectivity for the desired (5S)-configuration of the (5S)-hydroxy-tetradecanoic acid moiety?
Answer:
The presence of the (5R)-epimer indicates a lack of stereocontrol during the synthesis of the Fmoc-L-Val-O-(5S)-tetradecanoic acid fragment. The synthesis of this compound A and its (5R)-epimer has been reported, highlighting that control of this stereocenter is a critical challenge.[1][2][3] While the initial total synthesis of this compound utilized a racemic precursor for the hydroxy fatty acid followed by separation of the diastereomers, a stereoselective synthesis of the (5S)-hydroxy-tetradecanoic acid is crucial for an efficient and scalable process.
Recommended Solutions:
Several asymmetric synthesis strategies can be employed to produce the desired (S)-β-hydroxy fatty acid with high enantiomeric excess. Below are some suggested approaches:
-
Organocatalytic Asymmetric Epoxidation: Chiral epoxides are valuable intermediates that can be synthesized using organocatalysis, such as with MacMillan's imidazolidinone catalysts. The resulting epoxide can then be opened with a suitable nucleophile to establish the desired stereocenter.
-
Biocatalytic Hydration: Fatty acid hydratases (FAHs) can catalyze the stereo- and regioselective addition of water to unsaturated fatty acids. Using a recombinant E. coli expressing an oleate hydratase could be a viable green chemistry approach to produce (R)-10-hydroxystearic acid, and similar principles could be applied to generate other hydroxy fatty acids.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a carbohydrate, the desired stereocenter can be incorporated through a series of well-established chemical transformations.
Experimental Protocol: Asymmetric Epoxidation Approach
This protocol provides a general workflow for the asymmetric synthesis of a chiral epoxide, a key intermediate for the (5S)-hydroxy-tetradecanoic acid.
| Step | Procedure | Reagents/Conditions | Expected Outcome |
| 1 | Aldehyde Synthesis | Standard oxidation of the corresponding primary alcohol. | High yield of the aldehyde precursor. |
| 2 | Asymmetric Epoxidation | To a solution of (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate in THF, add 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, followed by the aldehyde. | Formation of the chiral epoxide with high enantioselectivity. |
| 3 | Purification | Flash column chromatography. | Purified chiral epoxide. |
FAQ 2: Epimerization during On-Resin Coupling of the Acyl-Amino Acid Fragment
Question: We are detecting epimerization of the L-Valine residue after coupling the Fmoc-L-Val-O-(5S)-tetradecanoic acid fragment to the resin-bound pentapeptide. How can we minimize this?
Answer:
Epimerization of the C-terminal amino acid of the activated acyl donor (L-Valine in this case) is a common side reaction during peptide coupling, especially when coupling bulky fragments.[4][5] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize.[4] The choice of coupling reagent and base is critical to suppress this side reaction.
Recommended Solutions:
The use of the N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) reagent system has been shown to be highly effective in preventing epimerization during challenging amide bond formations.[6][7][8][9] This system generates a highly reactive N-acyl imidazolium intermediate in situ, which reacts rapidly with the amine nucleophile, minimizing the time for epimerization to occur.[7]
Experimental Protocol: TCFH/NMI Mediated On-Resin Coupling
| Step | Procedure | Reagents/Conditions | Expected Outcome |
| 1 | Resin Swelling | Swell the resin-bound pentapeptide in the appropriate solvent (e.g., DMF). | Properly solvated resin for efficient reaction. |
| 2 | Coupling Solution Prep | In a separate vessel, dissolve Fmoc-L-Val-O-(5S)-tetradecanoic acid, TCFH, and NMI in DMF. | Formation of the N-acyl imidazolium intermediate. |
| 3 | Coupling Reaction | Add the coupling solution to the swollen resin and agitate. | Covalent attachment of the fatty acid fragment to the peptide. |
| 4 | Washing | Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. | Purified resin-bound depsipeptide. |
Quantitative Data: Comparison of Coupling Reagents
| Coupling Reagent | Base | Solvent | % Epimerization (Model System) | Reference |
| TCFH/NMI | NMI | MeCN | < 1% | [9] |
| PyBrOP | DIPEA | DMF | 9% | [9] |
| HATU | DIPEA | DMF | Significant epimerization observed in some cases | [6] |
FAQ 3: Epimerization during Off-Resin Macrolactamization
Question: We are observing significant epimerization of the C-terminal D-Tyrosine residue during the final macrolactamization step. What conditions are recommended to prevent this?
Answer:
Macrolactamization is a critical step that is often prone to epimerization of the C-terminal amino acid due to the activation of its carboxyl group.[10][11] The choice of cyclization reagents, solvent, and reaction conditions such as temperature and concentration are crucial for minimizing this side reaction.
Recommended Solutions:
The use of phosphonium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can effectively suppress epimerization during macrolactamization.[11] Performing the reaction at low temperatures and under high dilution conditions further favors the desired intramolecular cyclization over intermolecular side reactions and epimerization.
Experimental Protocol: Epimerization-Suppressed Macrolactamization
| Step | Procedure | Reagents/Conditions | Expected Outcome |
| 1 | Linear Peptide Prep | Cleave the linear depsipeptide from the resin and deprotect the N-terminus. | Purified linear precursor. |
| 2 | Cyclization | Dissolve the linear peptide in a suitable solvent (e.g., DMF/DCM) at high dilution (0.001 M). Cool the solution to 0°C. Add PyBOP, HOBt, and a non-nucleophilic base (e.g., DIPEA). | Formation of the cyclic depsipeptide. |
| 3 | Purification | Purify the crude product by preparative HPLC. | Isolated this compound with high diastereomeric purity. |
FAQ 4: Detection and Quantification of Epimers
Question: How can we accurately detect and quantify the level of epimerization in our synthetic intermediates and final product?
Answer:
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying diastereomeric impurities.[6][12][13][14][15][16]
Recommended Method: Chiral HPLC
-
Principle: Diastereomers can often be separated on standard reverse-phase HPLC columns due to their different physical properties. However, for accurate quantification, especially of enantiomers, a chiral stationary phase (CSP) is often required.
-
Procedure:
-
Develop an HPLC method (either on a standard C18 or a chiral column) that provides baseline separation of the desired product and its epimer.
-
Prepare a standard mixture of the two epimers to confirm their retention times.
-
Analyze the synthetic sample under the optimized conditions.
-
Quantify the amount of each epimer by integrating the peak areas. The percentage of the undesired epimer can be calculated as: % Epimer = (Area of Epimer Peak / (Area of Desired Product Peak + Area of Epimer Peak)) * 100.
-
Troubleshooting HPLC Separation:
-
Poor Resolution: If the peaks for the epimers are not well-resolved, try adjusting the mobile phase composition (e.g., changing the organic solvent ratio, adding ion-pairing reagents), temperature, or flow rate.
-
No Separation: If no separation is achieved on a standard column, a chiral column is necessary. Several types of chiral stationary phases are commercially available (e.g., polysaccharide-based, protein-based).
Visualizations
General Mechanism of Epimerization in Peptide Synthesis
The following diagram illustrates the two primary mechanisms of epimerization during peptide synthesis: oxazolone formation and direct enolization.
Caption: Mechanisms of epimerization in peptide synthesis.
Workflow for Troubleshooting Epimerization in this compound Synthesis
This workflow outlines a systematic approach to identifying and resolving epimerization issues.
Caption: Troubleshooting workflow for epimerization.
References
- 1. peptide.com [peptide.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Challenges in Verlamelin Production
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming common challenges encountered during the scale-up of Verlamelin production. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues that may arise during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound, a cyclic lipodepsipeptide, can be produced through two main routes: fermentation of the entomopathogenic fungus Lecanicillium sp. HF627, from which it was originally isolated, and total chemical synthesis.[1] The synthetic route often involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase techniques to manage the complexities of its structure, which includes a hydroxytetradecanoic acid moiety.[2]
Q2: What are the most significant hurdles when scaling up this compound synthesis?
A2: Key challenges in scaling up this compound production include maintaining process consistency and reproducibility from lab to manufacturing scale.[3] Specific to this compound's chemical synthesis, challenges include slow ester bond formation kinetics, increased steric hindrance during cyclization, and the need for multi-step purification processes that can lead to low overall yields.[2] Furthermore, managing the supply chain for specialized reagents and controlling costs associated with large-scale equipment and solvents are critical considerations.[3]
Q3: How does the choice of synthesis strategy impact the scalability of this compound production?
A3: The synthesis strategy significantly influences scalability. An on-resin cyclization approach can be hampered by steric hindrance and restricted conformational freedom of the resin-bound intermediates.[2] An alternative, more scalable approach is an off-resin (solution-phase) cyclization strategy. This method involves synthesizing linear precursors on a solid support, cleaving them from the resin, and then performing the crucial macrocyclization step in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.[2]
Troubleshooting Guide
Issue 1: Low Yield of the Linear Peptide Precursor During Solid-Phase Peptide Synthesis (SPPS)
-
Question: We are experiencing a significant drop in yield for the linear pentapeptide precursor of this compound as we increase the scale of our solid-phase synthesis. What could be the cause?
-
Answer: Low yields during SPPS scale-up can stem from several factors. Inefficient mixing and mass transfer limitations within larger reaction vessels can lead to incomplete coupling or deprotection steps.[4] For this compound synthesis, the coupling of specific amino acids may be inherently slow. Ensure that coupling reagents are fresh and used in sufficient excess. Extend reaction times and monitor the completion of each step using a qualitative test (e.g., ninhydrin test). Additionally, consider that the properties of the solid support (resin) can change with larger batch sizes, affecting solvent swelling and reagent accessibility.
Issue 2: Unsuccessful or Low-Yield Esterification Step
-
Question: Our attempts to esterify Fmoc-L-Val-OH with the resin-bound peptide containing the hydroxytetradecanoic acid moiety are failing at a larger scale. Why is this happening?
-
Answer: This is a known challenge in this compound synthesis.[2] The failure of this esterification is likely due to the restricted conformational freedom of the resin-anchored hydroxyl group and significant steric hindrance.[2] To overcome this, it is recommended to prepare the Fmoc-L-Val-O-(5S/5R)-TDA-OH fragment separately in solution-phase. This fragment can then be coupled to the resin-bound peptide, circumventing the difficult on-resin esterification.[2]
Issue 3: Poor Cyclization Efficiency and Formation of Side Products
-
Question: During the final macrocyclization step in solution, we are observing low yields of the desired cyclic this compound and a high proportion of dimeric or polymeric side products. How can we optimize this?
-
Answer: The formation of intermolecular side products during cyclization is a common issue when scaling up. The key is to maintain a high-dilution condition to favor the intramolecular reaction. When scaling up, simply increasing the volume of solvent may not be sufficient if the rate of addition of the linear peptide is too high. Employ a syringe pump for the slow addition of the linear precursor to the reaction vessel containing the cyclization reagents. This ensures that the concentration of the uncyclized peptide remains extremely low at all times. The optimal concentration for this compound cyclization has been reported to be around 0.001 M in dichloromethane (DCM).[2]
Issue 4: Difficulty in Purifying this compound Epimers at Scale
-
Question: We are struggling to achieve baseline separation of this compound A and its (5R)-epimer using our preparative HPLC system, leading to cross-contamination and yield loss. What can we do?
-
Answer: The co-elution of diastereomers is a frequent challenge in peptide purification. The published method for separating this compound A and (5R)-Verlamelin A utilizes a C18 stationary phase with an isocratic mobile phase of methanol, water, and formic acid.[2] For better separation at a larger scale, consider the following:
-
Optimize the Mobile Phase: Small adjustments to the methanol percentage or the formic acid concentration can significantly impact resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation.
-
Gradient Elution: If isocratic elution is insufficient, develop a shallow gradient around the elution point of the two epimers.
-
Column Loading: Overloading the column is a common cause of poor separation. Determine the maximum loading capacity for your specific column and conditions.
-
Quantitative Data Summary
The following tables provide a summary of typical parameter changes when scaling up peptide synthesis and purification. Note that these are illustrative values and actual results will vary.
Table 1: Comparison of Lab-Scale vs. Scale-Up SPPS Parameters for this compound Precursor
| Parameter | Lab-Scale (1 mmol) | Pilot-Scale (100 mmol) | Key Consideration for Scale-Up |
| Resin Quantity | ~1.5 g | ~150 g | Ensure uniform swelling and mixing. |
| Solvent Volume (per wash) | 20 mL | 2 L | Increased cost and disposal considerations. |
| Coupling Reagent Excess | 3-5 equivalents | 2-3 equivalents | Optimize to balance cost and reaction completeness. |
| Typical Crude Yield | 70-80% | 50-65% | Mass transfer limitations can reduce efficiency.[3] |
| Synthesis Time | 24-48 hours | 48-96 hours | Longer reaction and wash times are often needed. |
Table 2: Purification Parameters for this compound Epimers
| Parameter | Analytical HPLC | Semi-Preparative HPLC[2] | Preparative HPLC |
| Column Diameter | 4.6 mm | 10-20 mm | >50 mm |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | >50 mL/min |
| Typical Loading | <1 mg | 5-50 mg | >500 mg |
| Solvent Consumption | Low | Moderate | High |
| Overall Yield | N/A | 6-8% | 4-6% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor
This protocol is adapted from the established total synthesis methodology.[2]
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a suitable solid-phase synthesis vessel.
-
First Amino Acid Loading: Add Fmoc-D-Tyr(OtBu)-OH (4 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) to the resin. Agitate for 4 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Wash the resin with DCM and dimethylformamide (DMF). Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Peptide Coupling Cycle: For each subsequent amino acid (L-Gln(Trt), L-Pro, D-Ala), perform the following steps:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Confirm reaction completion with a negative ninhydrin test.
-
Perform the Fmoc deprotection step as described above.
-
-
Fragment Coupling: Couple the solution-synthesized Fmoc-L-Val-O-(5S/5R)-TDA-OH fragment using the same coupling reagents.
-
Resin Cleavage: After the final Fmoc deprotection, wash the resin with DCM and treat with a cleavage cocktail of trifluoroethanol (TFE) and DCM to release the linear peptide.
-
Precipitation and Drying: Concentrate the cleavage solution and precipitate the crude linear peptide with cold diethyl ether. Centrifuge, decant the ether, and dry the peptide under vacuum.
Protocol 2: Cyclization and Purification of this compound
-
Cyclization Reaction:
-
Prepare a high-dilution setup. In a large reaction vessel, add DCM to achieve a final concentration of 0.001 M.
-
Add cyclization reagents (e.g., HATU and DIPEA) to the main vessel.
-
Dissolve the crude linear peptide in a minimal amount of DMF and add it to a syringe pump.
-
Add the linear peptide solution dropwise to the stirred reaction vessel over 8-12 hours.
-
Allow the reaction to proceed for an additional 12 hours after the addition is complete.
-
-
Global Deprotection:
-
Remove the solvent in vacuo.
-
Treat the crude cyclized product with a solution of 25% trifluoroacetic acid (TFA) in DCM for 2 hours to remove the side-chain protecting groups (OtBu, Trt).[2]
-
-
Purification:
-
Dissolve the final crude product in methanol.
-
Purify by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Employ a mobile phase of Methanol/Water/Formic Acid (e.g., 80:20:0.008 v/v/v) to separate this compound A and its (5R)-epimer.[2]
-
Collect fractions, confirm the identity of the products by mass spectrometry, and lyophilize to obtain the final products as colorless gels.[2]
-
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: Regulation of fungal secondary metabolite production.
References
- 1. Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Prelude to rational scale-up of penicillin production: a scale-down study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Verlamelin Antifungal Assays: A Technical Support Guide
Welcome to the technical support center for Verlamelin antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a naturally occurring macrocyclic depsipeptide with broad-spectrum antifungal activity.[1] As a cyclic lipopeptide, it is produced by the fungus Simplicillium lamellicola.[2] While the precise mechanism is a subject of ongoing research, many antifungal peptides act by disrupting the fungal cell membrane integrity or inhibiting essential cellular processes like cell wall synthesis.[3][4][5]
Q2: Which is the most common method for determining the antifungal activity of this compound?
The most common in vitro method for evaluating the antifungal activity of a compound like this compound is the broth microdilution assay.[1][6] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[7] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are often adapted for this purpose.[6][7]
Q3: What are the critical parameters that can introduce variability in our this compound MIC results?
Several factors can contribute to variability in MIC results. These include the preparation of the fungal inoculum, the concentration and purity of this compound, the composition and pH of the growth medium, the incubation time and temperature, and the method of endpoint determination.[6][8][9] Inconsistencies in any of these parameters can lead to significant deviations in the observed MIC values.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound antifungal assays.
Issue 1: High Variability in MIC Values Between Experiments
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Inoculum Preparation | Standardize the fungal culture age and ensure the inoculum is prepared to the correct cell density (e.g., using a spectrophotometer or hemocytometer). The CLSI and EUCAST provide specific guidelines for inoculum preparation.[6] |
| Variations in Assay Medium | Use the same batch of growth medium for all related experiments. The pH of the medium can significantly impact the activity of some antifungal agents.[8] Ensure the pH is consistent. |
| Different Incubation Times | Adhere strictly to the specified incubation time. For some fungi, reading the MIC at 24 hours versus 48 hours can result in different values, a phenomenon known as "trailing growth".[8][10] |
| Subjective Endpoint Reading | If using visual endpoint determination, have the same trained individual read all plates. Alternatively, use a spectrophotometric plate reader for a more objective measurement of growth inhibition.[6] |
Issue 2: No Fungal Growth in Control Wells
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inoculum Viability | Check the viability of your fungal stock. Culture the inoculum on an agar plate to ensure it is capable of growth. |
| Incorrect Growth Medium | Confirm that the medium used supports the growth of the specific fungal species being tested. |
| Inappropriate Incubation Conditions | Verify that the incubation temperature and atmosphere (e.g., aerobic) are optimal for the growth of your test organism. |
Issue 3: "Skipped" Wells or Paradoxical Growth at High this compound Concentrations
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compound Precipitation | This compound, as a lipopeptide, may have limited solubility at high concentrations. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or adjusting the concentration range. |
| Paradoxical Effect | Some antifungal agents, particularly echinocandins, can exhibit a paradoxical effect where growth reappears at concentrations above the MIC.[7] While not yet documented for this compound, this is a known phenomenon in antifungal testing. Document the observation and consider the MIC to be the lowest concentration with significant growth inhibition. |
Experimental Protocols
Protocol: Broth Microdilution Assay for this compound
This protocol is a generalized procedure based on CLSI guidelines and should be optimized for your specific fungal strain.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in the growth medium (e.g., RPMI 1640) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline from a fresh culture.
-
Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer.
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume to 200 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.[7]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the standard followed) compared to the growth control.[6] This can be determined visually or by measuring the optical density with a microplate reader.
-
Visualizations
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical mechanism of this compound action on the fungal cell membrane.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for High MIC Variability
Caption: Decision tree for troubleshooting high variability in MIC results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Verlamelin: A Comparative Analysis of its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent verlamelin, contrasting its known properties with those of established antifungal drug classes. This document summarizes available experimental data, outlines key experimental methodologies, and visualizes proposed mechanisms of action to aid in research and drug development efforts.
Introduction to this compound
This compound is a naturally occurring cyclic lipopeptide with demonstrated broad-spectrum antifungal activity, particularly against various plant pathogenic fungi.[1][2] Despite its potent bioactivity, detailed studies on its specific mechanism of action are limited, which is partly attributed to its low natural availability.[2] this compound is produced by the fungus Simplicillium lamellicola, which employs multiple strategies to combat other fungi, including mycoparasitism and the secretion of antifungal metabolites like this compound.[1]
Comparison of Antifungal Mechanisms of Action
The following table summarizes the proposed or known mechanisms of action of this compound and compares them with three major classes of clinically important antifungal drugs: polyenes, azoles, and echinocandins.
| Antifungal Agent/Class | Target | Mechanism of Action | Effect on Fungal Cell |
| This compound (Hypothesized) | Fungal Cell Membrane | As a lipopeptide, this compound is hypothesized to interact with and disrupt the integrity of the fungal cell membrane, potentially by forming pores or altering membrane fluidity. | Leakage of intracellular components, leading to cell death. |
| Polyenes (e.g., Amphotericin B) | Ergosterol in the fungal cell membrane | Binds to ergosterol, forming pores or channels in the cell membrane.[3] | Increased membrane permeability, leakage of ions and other essential molecules, leading to cell death.[3] |
| Azoles (e.g., Fluconazole) | Lanosterol 14α-demethylase (an enzyme in the ergosterol biosynthesis pathway) | Inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[3] | Disruption of membrane integrity and function, inhibition of fungal growth (fungistatic).[3] |
| Echinocandins (e.g., Caspofungin) | β-(1,3)-D-glucan synthase (an enzyme in the fungal cell wall biosynthesis pathway) | Inhibits the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall. | Weakening of the cell wall, leading to osmotic instability and cell lysis (fungicidal). |
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table presents available MIC data for this compound against selected plant pathogenic fungi and representative MIC ranges for other antifungal classes against clinically relevant Candida species.
| Antifungal Agent | Fungal Species | MIC (µg/mL) |
| This compound | Alternaria alternata | 8[2] |
| This compound | Alternaria solani | 16[2] |
| This compound | Rhizoctonia solani | 4[2] |
| (5R)-verlamelin A (an epimer) | Alternaria alternata | 4[2] |
| Alternative Antifungals | Fungal Species | MIC Range (µg/mL) |
| Nystatin (Polyene) | Candida albicans | ~2.01 (inhibition zone in cm)[4] |
| Ketoconazole (Azole) | Candida spp. | 0.248 - 0.443[4] |
| Moronecidin-like peptide | Candida albicans, C. tropicalis | 8[5] |
| Moronecidin-like peptide | Candida glabrata | 32[5] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination of this compound
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay. The following is a general protocol based on descriptions for testing this compound.[2]
-
Preparation of Fungal Inoculum: Fungal strains are cultured overnight in a suitable broth medium, such as potato dextrose broth (PDB). The culture is then diluted to a standardized concentration, typically around 1 x 10^6 colony-forming units (CFU)/mL.[2]
-
Serial Dilution of Antifungal Agent: A two-fold serial dilution of this compound is prepared in the same broth medium in a 96-well microplate.[2]
-
Inoculation: An equal volume of the diluted fungal suspension is added to each well of the microplate containing the serially diluted this compound.[2]
-
Incubation: The microplate is incubated at an appropriate temperature (e.g., 25°C) for 48-72 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.[2]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the established mechanisms of action for polyenes, azoles, and echinocandins, and a hypothesized mechanism for this compound based on its lipopeptide nature.
Caption: Hypothesized mechanism of action for this compound.
Caption: Mechanism of action for polyene antifungals.
Caption: Mechanism of action for azole antifungals.
Caption: Mechanism of action for echinocandin antifungals.
Conclusion
This compound represents a promising antifungal agent with potent activity against a range of fungal pathogens. While its precise mechanism of action remains to be fully elucidated, its lipopeptide structure suggests a likely interaction with the fungal cell membrane, leading to disruption and cell death. Further research is crucial to unravel the specific molecular targets of this compound, which will not only enhance our understanding of its antifungal properties but also pave the way for the development of novel and more effective antifungal therapies. The comparative data presented in this guide highlights the distinct mechanisms employed by different classes of antifungal agents and underscores the importance of exploring diverse chemical scaffolds, such as that of this compound, in the ongoing search for new treatments for fungal infections.
References
- 1. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antifungal potency of the moronecidin-like peptide against Candida albicans, Candida glabrata, and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Verlamelin and Amphotericin B: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating severe systemic fungal infections. However, its significant toxicity profile necessitates the continued search for novel, more effective, and safer antifungal agents. One such emerging candidate is Verlamelin, a cyclic lipodepsipeptide. This guide provides a comprehensive comparison of the current state of knowledge on this compound and Amphotericin B, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
I. Overview and Mechanism of Action
Amphotericin B: A Well-Established Antifungal
Amphotericin B exerts its fungicidal activity by binding to ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or ion channels in the membrane, causing leakage of intracellular ions and other essential molecules, ultimately resulting in fungal cell death. While highly effective, Amphotericin B's mechanism also underlies its principal toxicity, as it can also bind to cholesterol in mammalian cell membranes, leading to dose-limiting side effects, most notably nephrotoxicity. Several lipid-based formulations of Amphotericin B have been developed to mitigate this toxicity by altering the drug's distribution in the body.
This compound: An Emerging Lipodepsipeptide
This compound is a cyclic lipodepsipeptide with demonstrated antifungal activity. While its precise mechanism of action is not yet fully elucidated, like other lipopeptides, it is hypothesized to involve interaction with and disruption of the fungal cell membrane. The lipophilic tail of the molecule likely facilitates its insertion into the lipid bilayer, while the cyclic peptide head may be involved in pore formation or other disruptive processes. Further research is required to fully characterize the molecular targets and signaling pathways affected by this compound.
II. Comparative Efficacy: A Data-Driven Analysis
A direct comparative efficacy analysis between this compound and Amphotericin B against clinically relevant fungal pathogens is currently challenging due to the limited publicly available data for this compound. The following tables summarize the existing in vitro susceptibility data for both compounds.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) | Reference |
| Alternaria solani | 4 - 16 | [1][2] |
| Alternaria alternata | 4 - 16 | [1][2] |
| Rhizoctonia solani | 4 - 16 | [1][2] |
Note: Data for this compound is currently limited to plant pathogenic fungi. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: In Vitro Antifungal Activity of Amphotericin B against Clinically Relevant Fungi
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 0.125 - 2 | [3] |
| Aspergillus fumigatus | 0.25 - 2 | [3] |
| Cryptococcus neoformans | 0.125 - 1 | [4][5][6] |
Note: MIC values for Amphotericin B can vary depending on the specific isolate and testing methodology.
III. Experimental Methodologies
The evaluation of antifungal efficacy relies on standardized in vitro and in vivo experimental protocols. Understanding these methods is crucial for interpreting and comparing study results.
In Vitro Susceptibility Testing: Broth Microdilution
The most widely accepted methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents are the broth microdilution assays standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][7][8][9]
Key Steps in Broth Microdilution:
-
Preparation of Antifungal Agent: The antifungal drug is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Inoculation: The microtiter plate wells are inoculated with the fungal suspension.
-
Incubation: The plate is incubated under controlled conditions (temperature and time).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.
Figure 1: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
In Vivo Efficacy Studies
Animal models of systemic fungal infections are essential for evaluating the therapeutic potential of new antifungal candidates. These studies provide insights into a drug's pharmacokinetics, pharmacodynamics, and overall efficacy in a living organism.
Typical In Vivo Study Design:
-
Infection Model: Laboratory animals (e.g., mice) are infected with a pathogenic fungus.
-
Treatment: Animals are treated with the investigational antifungal agent at various doses and schedules. A control group receives a placebo or a standard-of-care antifungal like Amphotericin B.
-
Outcome Measures: Efficacy is assessed by monitoring survival rates, fungal burden in target organs (e.g., kidneys, lungs, brain), and clinical signs of infection.
Figure 2: General Workflow for In Vivo Antifungal Efficacy Studies.
IV. Signaling Pathways and Cellular Targets
The distinct mechanisms of action of Amphotericin B and the putative mechanism of this compound are illustrated below.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Amphotericin B- and Fluconazole-Resistant Candida spp., Aspergillus fumigatus, and Other Newly Emerging Pathogenic Fungi Are Susceptible to Basic Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 6. Frontiers | Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans [frontiersin.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Verlamelin and Fluconazole: A Comparative Analysis Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance, particularly to widely used agents like fluconazole, presents a significant challenge in clinical practice. This guide provides a comparative overview of verlamelin, a cyclic lipopeptide with antifungal properties, and fluconazole, a triazole antifungal, in the context of resistant fungal strains. While direct comparative studies on their efficacy against resistant clinical isolates are limited in publicly available literature, this document synthesizes existing data on their individual characteristics, mechanisms of action, and the methodologies used to evaluate antifungal efficacy.
Executive Summary
Fluconazole, a cornerstone of antifungal therapy, is facing increasing resistance, primarily in Candida species. This resistance is driven by several well-characterized mechanisms, including the overexpression of efflux pumps and modifications of the drug's target enzyme, lanosterol 14α-demethylase. This compound, a natural cyclic lipopeptide, has demonstrated broad-spectrum antifungal activity, primarily against plant pathogenic fungi.[1][2] Its potential against clinically relevant, fluconazole-resistant human pathogens is an area of active interest, though comprehensive data is not yet available. This guide outlines the known attributes of both compounds and the experimental frameworks required for a direct comparison.
Data Presentation
Due to the lack of direct comparative studies, this section presents typical Minimum Inhibitory Concentration (MIC) values for fluconazole against susceptible and resistant Candida albicans strains, and reported MICs for this compound against various fungal species. This data is compiled from multiple sources to provide a general performance overview.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antifungal Agent | Fungal Strain | Resistance Status | Typical MIC Range (μg/mL) |
| Fluconazole | Candida albicans | Susceptible | ≤ 2 |
| Candida albicans | Susceptible-Dose Dependent | 16 - 32[3] | |
| Candida albicans | Resistant | ≥ 64[3] | |
| Candida glabrata | Often higher intrinsic resistance | 16 - >64 | |
| Candida krusei | Intrinsically Resistant | ≥ 64 | |
| This compound | Alternaria alternata | Not Applicable | 8[4] |
| Alternaria solani | Not Applicable | 4 - 16[4] | |
| Rhizoctonia solani | Not Applicable | 4 - 16[4] | |
| Various plant pathogenic fungi | Not Applicable | 0.156 - 9.8[4] |
Mechanisms of Action and Resistance
Fluconazole
Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step leads to the accumulation of toxic sterol precursors and disruption of membrane integrity and function.
Mechanisms of Fluconazole Resistance:
-
Target Site Modification: Mutations in the ERG11 gene can reduce the binding affinity of fluconazole to the demethylase enzyme.[5]
-
Overexpression of ERG11: Increased production of the target enzyme can dilute the effect of the drug.[5]
-
Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump fluconazole out of the fungal cell.[5]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes of the pathway, such as in the ERG3 gene, can allow the fungus to bypass the toxic effects of accumulated sterols.
This compound
This compound is a cyclic lipopeptide.[1] While its exact mechanism of action is not as extensively studied as fluconazole's, many antifungal peptides and lipopeptides are known to act on the fungal cell wall or membrane.[6] Potential mechanisms include the inhibition of cell wall synthesis, specifically targeting components like β-glucans, or the disruption of cell membrane integrity, leading to leakage of cellular contents.[6]
Experimental Protocols
Standardized methodologies are crucial for the accurate in vitro and in vivo evaluation of antifungal agents. The following are key experimental protocols that would be employed in a head-to-head comparison of this compound and fluconazole.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution based on CLSI M27-A3): [7]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium.[8]
-
Drug Dilution: Serial twofold dilutions of this compound and fluconazole are prepared in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[8]
Time-Kill Assay
Objective: To assess the fungicidal or fungistatic activity of an antifungal agent over time.
Methodology:
-
Culture Preparation: Fungal cultures are grown to the logarithmic phase and then diluted.
-
Drug Exposure: The fungal suspension is incubated with the antifungal agents at various concentrations (e.g., 1x, 4x, 16x MIC).
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.
In Vivo Efficacy Model (e.g., Murine Model of Disseminated Candidiasis)
Objective: To evaluate the therapeutic efficacy of the antifungal agents in a living organism.
Methodology: [9]
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to mimic infections in susceptible patient populations.
-
Infection: Mice are infected intravenously with a standardized inoculum of the resistant fungal strain.
-
Treatment: Treatment with this compound, fluconazole, or a vehicle control is initiated at a specified time post-infection and administered for a defined period.
-
Outcome Measures:
-
Survival: The survival rate of the mice in each treatment group is monitored over time.
-
Fungal Burden: At the end of the study, organs such as the kidneys and brain are harvested, homogenized, and plated to determine the fungal load (CFU/gram of tissue).
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank test, and differences in organ fungal burden are assessed using appropriate statistical tests.
Mandatory Visualizations
Caption: Mechanisms of fluconazole action and resistance in fungal cells.
Caption: Experimental workflow for comparing antifungal agents.
Conclusion
While fluconazole remains a critical antifungal agent, the rise of resistance necessitates the exploration of novel compounds. This compound, with its distinct chemical structure, presents a potential alternative or adjunctive therapy. However, a comprehensive understanding of its efficacy against fluconazole-resistant clinical isolates, its precise mechanism of action, and its in vivo performance requires further dedicated research. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation and direct comparison of this compound and fluconazole, which will be essential for determining the potential clinical utility of this compound in an era of growing antifungal resistance.
References
- 1. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antifungal potency of the moronecidin-like peptide against Candida albicans, Candida glabrata, and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Verlamelin Derivatives: A Comparative Analysis of Antifungal and Cytotoxic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of Verlamelin derivatives reveals their potential as potent antifungal agents, with emerging evidence suggesting possible cytotoxic activities against cancer cell lines. This guide provides a comparative overview of the biological performance of key this compound derivatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the fields of mycology and oncology.
Antifungal Activity: A Promising Avenue
This compound A, a naturally occurring cyclic depsipeptide, and its synthetic stereoisomer, (5R)-Verlamelin A, have demonstrated significant in vitro activity against a range of fungal pathogens. The primary mechanism of their antifungal action is believed to involve the disruption of fungal cell wall integrity.
Comparative Antifungal Potency
The minimum inhibitory concentration (MIC) is a key metric for assessing antifungal efficacy, with lower values indicating greater potency. The following table summarizes the MIC values of this compound A and (5R)-Verlamelin A against several fungal strains.
| Fungal Strain | This compound A (μg/mL) | (5R)-Verlamelin A (μg/mL) |
| Alternaria solani | 16 | 8 |
| Rhizoctonia solani | 8 | 8 |
| Alternaria alternata | 8 | 4 |
| Alternaria tenuissima | >64 | >64 |
| Alternaria longipes | >64 | >64 |
Data compiled from published studies.
Notably, (5R)-Verlamelin A exhibits enhanced activity against Alternaria alternata compared to the natural this compound A, suggesting that stereochemistry at the C-5 position of the hydroxytetradecanoic acid moiety plays a crucial role in its antifungal potency.
Cytotoxic Activity: An Area of Active Investigation
While the primary focus of this compound research has been on its antifungal properties, preliminary studies have indicated potential cytotoxic effects against cancer cells. This compound A and its newly discovered derivative, this compound B, whose absolute structure has been determined as cyclo(5S-hydroxytetradecanoic acid-D-alloThr/Ser-D-Ala-L-Pro-L-Gln-D-Tyr-L-Val), are subjects of ongoing investigation for their anticancer potential.[1]
Due to the limited availability of published data on the cytotoxic profile of a wide range of this compound derivatives, a comprehensive structure-activity relationship for anticancer activity has yet to be established. Further research is required to synthesize a broader library of this compound analogs and evaluate their efficacy against various cancer cell lines.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Assay)
The antifungal activity of this compound derivatives is typically determined using the broth microdilution method. The following is a generalized protocol:
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) and incubated to promote sporulation. A suspension of fungal spores is then prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration.
-
Drug Dilution: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at an appropriate temperature and duration for the specific fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound derivatives are dissolved and diluted to various concentrations in the cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition and Incubation: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship and Future Directions
The current data, though limited, provides initial insights into the SAR of this compound derivatives. The stereochemistry at the C-5 position of the fatty acid side chain appears to be a key determinant of antifungal activity. Future research should focus on:
-
Systematic modification of the peptide ring: Altering the amino acid sequence could modulate both the potency and selectivity of the compounds.
-
Modification of the fatty acid side chain: Varying the length and functionalization of the lipid tail could impact membrane interactions and biological activity.
-
Synthesis of a diverse library of derivatives: A broader range of analogs is necessary to establish a robust SAR for both antifungal and cytotoxic activities.
-
Elucidation of the mechanism of action: Understanding the specific molecular targets and signaling pathways affected by this compound derivatives is crucial for rational drug design.
Visualizing the Path Forward
To facilitate a clearer understanding of the research and development workflow for this compound derivatives, the following diagrams illustrate the key processes.
Caption: Workflow for the development of this compound derivatives.
Caption: Experimental workflows for biological evaluation.
As research into this compound derivatives continues, a clearer picture of their therapeutic potential will emerge. The data presented in this guide serves as a foundational resource for scientists dedicated to the discovery and development of novel anti-infective and anticancer agents.
References
In Vivo Validation of Verlamelin's Antifungal Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal agent Verlamelin, contextualized by the in vivo performance of established antifungal drugs. Due to the current lack of published in vivo animal studies for this compound, this document summarizes its known in vitro activity and presents a benchmark for potential future in vivo validation by comparing the efficacy of standard-of-care antifungals—fluconazole, amphotericin B, and micafungin—in established animal models.
This compound: An Antifungal Candidate Awaiting In Vivo Validation
This compound is a cyclic lipopeptide with demonstrated in vitro antifungal activity, primarily against various plant pathogenic fungi.[1] While these initial findings are promising, its efficacy and safety in a mammalian system have yet to be reported in publicly available literature. As a cyclic lipopeptide, its mechanism of action is likely to involve the disruption of the fungal cell membrane, a mode of action common to this class of molecules.[2][3][4] This can lead to increased membrane permeability and ultimately cell death.[2][4]
The progression of this compound from a promising in vitro compound to a potential clinical candidate will necessitate rigorous in vivo validation in relevant animal models of fungal infections. The following sections provide a comparative baseline of the in vivo performance of widely used antifungal agents.
Comparative In Vivo Efficacy of Standard Antifungal Agents
The following tables summarize the in vivo efficacy of fluconazole, amphotericin B, and micafungin in murine models of systemic candidiasis and aspergillosis. These models are standard in the preclinical evaluation of antifungal drugs.
Table 1: In Vivo Efficacy in Murine Model of Systemic Candidiasis
| Antifungal Agent | Fungal Species | Mouse Strain | Dosage Regimen | Key Efficacy Endpoint(s) | Outcome |
| Fluconazole | Candida albicans | Neutropenic Mice | 3.125 and 12.5 mg/kg | Post-antifungal effect (PAE) | Doses remained above MIC for 9.6 and 14.3 hours, respectively.[5] |
| Fluconazole | Candida albicans | Murine model | 4.56 mg/kg/day (intraperitoneally) | 50% reduction in fungal densities in kidneys (ED50).[6][7] | Achieved a 50% reduction in kidney fungal burden.[6][7] |
| Fluconazole | Candida albicans | Murine model | 0.25 to 5.0 mg/kg twice daily (oral) | Prolonged survival and reduced fungal counts in spleen and kidney.[8] | Effective at prolonging survival and reducing fungal burden, with higher doses required for resistant strains.[8] |
| Micafungin | Candida albicans & Candida glabrata | Neutropenic Murine Model | 0.078 to 80 mg/kg/24h | Fungal stasis and 1-log reduction in kidney organism burden.[9] | Free drug AUC/MIC ratios of ~10 for stasis and ~20 for 1-log kill were achieved.[9] |
| Micafungin | Candida albicans | Persistently Neutropenic Rabbits | 1 mg/kg q24h, 2 mg/kg q48h, 3 mg/kg q72h for 12 days | Fungal burden in 7 tissues. | Intermittent dosing was effective in reducing fungal burden.[10] |
Table 2: In Vivo Efficacy in Murine Model of Systemic Aspergillosis
| Antifungal Agent | Fungal Species | Mouse Strain | Dosage Regimen | Key Efficacy Endpoint(s) | Outcome |
| Amphotericin B | Aspergillus fumigatus | Pancytopenic Mice | 3 mg/kg (i.p.) or 0.8 mg/kg (i.v.) once daily for 10 days | Survival rate. | 40% survival rate with both intraperitoneal and intravenous administration.[11] |
| Amphotericin B | Aspergillus fumigatus | Murine Model | 0.5, 2, and 5 mg/kg once daily (i.p.) for 10 days | Survival rate. | 70-100% survival at 2 and 5 mg/kg against susceptible strains; 10-30% against resistant strains.[12] |
| Amphotericin B (Liposomal) | Aspergillus fumigatus | Immunocompromised Mice | Prophylactic aerosol | Survival and lung culture clearance. | Prolonged survival and cleared lungs at a medium challenge dose.[13] |
| Amphotericin B | Aspergillus fumigatus | p47phox-/- Mice | 1 mg/kg (i.p.) daily for 5 days | Survival. | Significantly prolonged survival compared to vehicle control.[14] |
| Micafungin | Aspergillus fumigatus | Nonimmunosuppressed CD-1 Mice | 10 mg/kg/dose | Prolonged survival and reduced CFU in brain and kidney.[15] | Significantly prolonged survival and reduced fungal burden.[15] |
| Micafungin | Aspergillus fumigatus | p47phox-/- Mice | 10 mg/kg (i.v.) daily for 5 days | Survival. | Prolonged survival, though less effective than amphotericin B in this model.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are generalized experimental protocols for systemic candidiasis and aspergillosis models based on the cited literature.
Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice (e.g., Swiss Webster, ICR, BALB/c) are commonly used. Neutropenia can be induced by cyclophosphamide administration.[9]
-
Fungal Strain and Inoculum Preparation: Candida albicans strains are grown on Sabouraud dextrose agar and then in a liquid medium. The yeast cells are harvested, washed, and suspended in sterile saline to a specific concentration (e.g., 1 x 10^6 CFU/mL).
-
Infection: Mice are infected via intravenous (i.v.) injection of the fungal suspension into the lateral tail vein.
-
Antifungal Treatment: Treatment with the test compound (e.g., fluconazole, micafungin) or vehicle control is initiated at a specified time post-infection (e.g., 2 or 24 hours). The drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at various doses and for a defined duration.
-
Efficacy Endpoints:
-
Survival: Animals are monitored daily for a set period (e.g., 21 or 30 days), and survival rates are recorded.
-
Fungal Burden: At the end of the treatment period, or at specified time points, animals are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.[6][7]
-
Murine Model of Systemic Aspergillosis
-
Animal Model: Immunocompromised mice are typically used, as immunocompetent mice are often resistant to Aspergillus infection. Immunosuppression can be achieved with agents like cyclophosphamide and/or corticosteroids.[11]
-
Fungal Strain and Inoculum Preparation: Aspergillus fumigatus conidia are harvested from agar slants and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is filtered to remove hyphal fragments and adjusted to the desired concentration.
-
Infection: Infection is typically induced via intravenous injection of the conidial suspension. For pulmonary aspergillosis models, intranasal or intratracheal instillation is used.[13]
-
Antifungal Treatment: Treatment protocols are similar to those for candidiasis models, with the antifungal agent administered at various doses and schedules starting at a defined time post-infection.
-
Efficacy Endpoints:
-
Survival: Monitoring of survival over a defined period (e.g., 14 or 30 days).[11][12]
-
Fungal Burden: Quantification of CFU in target organs, most commonly the lungs, kidneys, and brain.[15]
-
Histopathology: Microscopic examination of tissue sections from target organs to assess the extent of fungal invasion and tissue damage.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and hypothesized mechanisms, the following diagrams are provided.
Caption: A generalized workflow for assessing the in vivo efficacy of antifungal agents.
Caption: Proposed mechanism of this compound based on its classification as a cyclic lipopeptide.
References
- 1. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermittent Dosing of Micafungin Is Effective for Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Prophylactic efficacy of aerosolized liposomal (AmBisome) and non-liposomal (Fungizone) amphotericin B in murine pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Amphotericin B and Micafungin Combination on Survival, Histopathology, and Fungal Burden in Experimental Aspergillosis in the p47phox−/− Mouse Model of Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Verlamelin with Other Cyclic Lipopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites that have garnered significant attention for their diverse biological activities, particularly their potent antimicrobial properties. These molecules typically consist of a fatty acid tail linked to a cyclic peptide core. This unique amphipathic structure allows them to interact with and disrupt microbial cell membranes, leading to cell death. Verlamelin, a cyclic depsipeptide, has demonstrated notable antifungal activity.[1] This guide provides a comparative analysis of this compound with other well-characterized CLPs, including surfactin, fengycin, daptomycin, iturin, and bacillomycin. The comparison focuses on their antifungal efficacy, cytotoxicity, and mechanisms of action, supported by available experimental data.
Antifungal Activity: A Quantitative Comparison
The antifungal activity of cyclic lipopeptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values of this compound and other selected CLPs against various fungal pathogens. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions, such as the specific strains tested, inoculum size, and growth medium.
| Cyclic Lipopeptide | Fungal Species | MIC (µg/mL) | Reference |
| This compound A | Alternaria alternata | 8 | [2] |
| Alternaria solani | 16 | [2] | |
| Rhizoctonia solani | 16 | [2] | |
| Surfactin | Not typically reported for antifungal activity; primarily antibacterial and antiviral. | - | [3] |
| Fengycin | Aspergillus niger | 15.62 | [4] |
| Candida albicans | >100 | [4] | |
| Fusarium graminearum | 4.5 (µM) | [5] | |
| Daptomycin | Primarily antibacterial; limited antifungal data available. | - | [6][7] |
| Iturin A | Aspergillus niger | 25 | [8] |
| Candida albicans | 25 | [9] | |
| Fusarium graminearum | 50 | [10] | |
| Bacillomycin D | Aspergillus flavus | Active, specific MIC not stated | [11] |
| Candida albicans | 59.07 (µM) (MFC) | [12] | |
| Fusarium graminearum | 64 | [13][14][15] |
Cytotoxicity Profile
A critical aspect of drug development is evaluating the toxicity of a compound to mammalian cells. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. The table below presents available cytotoxicity data for the selected cyclic lipopeptides.
| Cyclic Lipopeptide | Mammalian Cell Line | IC50 | Reference |
| This compound | Not Available | Not Available | |
| Surfactin | BT-474 (human breast cancer) | 21 µg/mL | [3] |
| MCF-7 (human breast cancer) | 24 µg/mL | [3] | |
| CCD1065SK (human dermal fibroblasts) | 180 µg/mL | [3] | |
| Fengycin | MRC-5 (human normal lung fibroblasts) | Not cytotoxic at 200 µg/mL | [16] |
| Daptomycin | Skeletal muscle cells | Cytotoxic effects observed | [17] |
| Iturin A | HepG2, Caco-2, MCF-7, A549, BIU-87 (cancer cell lines) | Active at 30 µM | [18][19] |
| Bacillomycin D | HepG2 (human liver cancer) | 2.9 ± 0.1 µM | [20] |
| MCF7 (human breast cancer) | 8.2 ± 0.2 µM | [20] |
Mechanism of Action
The primary mechanism of action for most antifungal cyclic lipopeptides involves the disruption of the fungal cell membrane. However, the specific interactions and downstream effects can vary.
This compound: The precise mechanism of action for this compound has not been extensively studied. However, as a cyclic depsipeptide, it is hypothesized to function similarly to other CLPs by inserting into the fungal cell membrane, leading to increased permeability and cell death.
Surfactin: Surfactin is a powerful biosurfactant that interacts with the lipid bilayer of cell membranes, causing their disruption.[10][19] Its proposed mechanisms include the formation of pores or ion channels and a detergent-like effect that solubilizes the membrane.[18]
Fengycin: Fengycin also targets the cell membrane. It is thought to aggregate on the membrane surface, leading to the formation of pores and subsequent leakage of cellular contents.[13][20][21][22] It has been shown to be particularly effective against filamentous fungi.[23][24]
Daptomycin: Daptomycin's mechanism is well-characterized in bacteria and involves a calcium-dependent binding to the bacterial cell membrane, leading to rapid membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis.[6][7][15][25] Its antifungal activity is not its primary application.
Iturin A: Iturin A exhibits strong antifungal activity by interacting with the sterol components of the fungal cell membrane, leading to the formation of pores and an increase in membrane permeability to ions like K+.[6][10] This disruption of the cell membrane ultimately leads to fungal cell death.[8]
Bacillomycin D: Similar to iturin A, bacillomycin D's antifungal action is attributed to its ability to disrupt the plasma membrane and cell wall of fungi.[25][26][27] This leads to leakage of cytoplasm and ultimately cell death.[26]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for antifungal cyclic lipopeptides.
References
- 1. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Isolation, purification and antitumor activity of Bacillomycin D from Bacillus amyloliquefaciems Q-426] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 13. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. Potential of iturins as functional agents: safe, probiotic, and cytotoxic to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bacillibactin and Bacillomycin Analogues with Cytotoxicities against Human Cancer Cell Lines from Marine Bacillus sp. PKU-MA00093 and PKU-MA00092 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fengycin A Analogues with Enhanced Chemical Stability and Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antimicrobial Bacillus: Metabolites and Their Mode of Action | MDPI [mdpi.com]
- 25. Bacillomycin D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Antifungal mechanism of bacillomycin D from Bacillus velezensis HN-2 against Colletotrichum gloeosporioides Penz - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Verlamelin Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Verlamelin, a cyclic lipopeptide with antifungal properties, focusing on its cross-reactivity in biological assays. Due to the limited availability of direct comparative studies on this compound, this document establishes a framework for evaluation and presents data on analogous antifungal agents to provide a contextual understanding of its potential selectivity.
Introduction to this compound
This compound is a cyclic lipopeptide produced by the fungus Simplicillium lamellicola.[1] It has demonstrated notable antifungal activity against a range of plant pathogenic fungi, including Alternaria alternata, Bipolaris maydis, Botrytis cinerea, Fusarium oxysporum, and Magnaporthe grisea.[1] The producing organism, S. lamellicola, is also known to produce other antifungal metabolites such as aureobasidin A1 and squalestatin S1, suggesting a potential mechanism of action related to the disruption of fungal cell wall or membrane synthesis.[1] Cyclic lipopeptides as a class are known for their membrane-active properties.[2][3][4]
Comparative Cross-Reactivity Data
While specific quantitative cross-reactivity data for this compound is not extensively available in peer-reviewed literature, a comparative analysis can be framed by evaluating its activity against target pathogens versus off-target organisms. The following table illustrates the type of data required for a comprehensive assessment, populated with representative data for other microbial antifungal agents to provide context.
Table 1: Illustrative Antifungal Activity and Cytotoxicity Profiles
| Compound | Target Organism | MIC (µg/mL) | Off-Target Organism | IC50 (µg/mL) | Selectivity Index (IC50/MIC) |
| This compound | Botrytis cinerea | Data not available | Plant cells (e.g., Arabidopsis thaliana) | Data not available | Data not available |
| Fusarium oxysporum | Data not available | Human fibroblast cells (e.g., NIH 3T3) | Data not available | Data not available | |
| Iturin A (Alternative) | Botrytis cinerea | 16 | Human fibroblast cells (e.g., NIH 3T3) | >100 | >6.25 |
| Fusarium graminearum | 8 | Human fibroblast cells (e.g., NIH 3T3) | >100 | >12.5 | |
| Fengycin (Alternative) | Botrytis cinerea | 32 | Human fibroblast cells (e.g., NIH 3T3) | >100 | >3.125 |
| Fusarium graminearum | 16 | Human fibroblast cells (e.g., NIH 3T3) | >100 | >6.25 | |
| Amphotericin B (Control) | Candida albicans | 0.25 | Human kidney cells (e.g., HEK293) | 2.5 | 10 |
Note: Data for Iturin A and Fengycin are representative and may vary based on specific experimental conditions. Data for Amphotericin B is well-established. The absence of specific data for this compound highlights a key area for future research.
Experimental Protocols
To assess the cross-reactivity of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
Protocol:
-
Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar) until sporulation. Spores are harvested, and the concentration is adjusted to 1 x 10^5 spores/mL in a suitable broth medium (e.g., RPMI-1640).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate. The plate is incubated at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Cytotoxicity Assay: Mammalian Cell Line Viability
This assay evaluates the effect of the antifungal agent on the viability of mammalian cells to assess its potential for off-target toxicity.
Protocol:
-
Cell Culture: A mammalian cell line (e.g., human fibroblasts NIH 3T3) is cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until a confluent monolayer is formed.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the concentration that inhibits 50% of cell growth (IC50) is calculated.
Visualizing Pathways and Workflows
Potential Mechanism of Action: Fungal Cell Wall Disruption
The following diagram illustrates a generalized signaling pathway for the disruption of fungal cell wall integrity, a common mechanism for antifungal agents.
Caption: Potential mechanism of this compound targeting the fungal cell membrane.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the logical flow of experiments to determine the cross-reactivity of an antifungal compound.
Caption: Workflow for assessing antifungal cross-reactivity.
Alternatives to this compound
Several alternatives to this compound exist for the control of plant pathogenic fungi. These can be broadly categorized as:
-
Other Microbial-Based Biocontrol Agents:
-
Plant-Derived Antifungal Compounds:
-
Synthetic Fungicides:
-
Azoles (e.g., Fluconazole): Inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.[8][9]
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.[8][9]
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[8]
-
Conclusion
This compound presents a promising natural antifungal agent for applications in agriculture. However, a comprehensive understanding of its cross-reactivity is crucial for its development and safe application. The experimental framework and comparative context provided in this guide are intended to direct future research efforts to fully characterize the selectivity profile of this compound. Further studies are needed to generate specific data on its activity against a broad range of target and non-target organisms to establish its potential as a selective and effective biocontrol agent.
References
- 1. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions [mdpi.com]
- 5. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Guide to Validating the Target Specificity of Novel Antifungal Agents like Verlamelin
For researchers, scientists, and drug development professionals, understanding a compound's precise molecular target is paramount to its development as a therapeutic agent. Verlamelin, a macrocyclic depsipeptide, has demonstrated promising broad-spectrum antifungal activity. However, its specific molecular target and mechanism of action remain subjects of ongoing investigation. This guide provides a comprehensive framework for identifying and validating the target of novel antifungal compounds, using this compound as a pertinent case study. We will explore established experimental workflows and compare the mechanistic classes of current antifungal drugs, offering a roadmap for the rigorous preclinical assessment of new candidates.
While direct experimental data on this compound's target specificity is not yet available in published literature, this guide outlines the methodologies that would be employed to generate such crucial data.
A Comparative Landscape of Antifungal Mechanisms
To contextualize the potential mechanisms of a novel agent like this compound, it is essential to understand the targets of established antifungal drug classes. Each class exploits a specific vulnerability in fungal cellular machinery, providing a basis for comparative analysis once a target for this compound is identified.
| Antifungal Class | Primary Target(s) | Mechanism of Action | Representative Drugs |
| Polyenes | Ergosterol | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][2][3][4] | Amphotericin B, Nystatin |
| Azoles | Lanosterol 14-α-demethylase (CYP51) | Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by blocking the enzyme lanosterol 14-α-demethylase.[4][5][6][7][8][9][10] | Voriconazole, Fluconazole, Itraconazole |
| Echinocandins | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.[11][12][13][14] | Caspofungin, Micafungin, Anidulafungin |
| Allylamines | Squalene epoxidase | Inhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol and an accumulation of toxic squalene. | Terbinafine |
| Flucytosine | DNA and RNA synthesis | Converted to 5-fluorouracil within fungal cells, which then inhibits thymidylate synthase and disrupts DNA and RNA synthesis.[7] | Flucytosine |
The Path to Target Identification and Validation: A Step-by-Step Workflow
The journey from a bioactive compound to a validated drug candidate with a known target involves a multi-faceted experimental approach. The following workflow illustrates the key stages in identifying and validating the molecular target of a novel antifungal agent.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 9. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Fungal drugs | PPTX [slideshare.net]
- 11. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
A Comparative Analysis of Antifungal Toxicity Profiles: Benchmarking Verlamelin Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
The development of novel antifungal agents is critical in addressing the growing challenge of invasive fungal infections and the emergence of drug-resistant strains. Verlamelin, a cyclic peptide, has been identified as a new antifungal agent. A comprehensive evaluation of its toxicity profile is paramount to establishing its therapeutic potential. This guide provides a comparative overview of the toxicity profiles of major existing antifungal drug classes and outlines the standard experimental protocols used to generate these data. This framework serves as a benchmark for the future assessment of this compound, for which public toxicity data is not yet available.
Comparative Toxicity of Major Antifungal Classes
The primary classes of systemic antifungal drugs each exhibit distinct toxicity profiles, which are a key consideration in clinical use.[1] The table below summarizes the major toxicities associated with polyenes, azoles, echinocandins, and allylamines.
| Antifungal Class | Primary Mechanism of Action | Common Toxicities | Key Monitoring Parameters |
| Polyenes (e.g., Amphotericin B) | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[1] | Nephrotoxicity: A major dose-limiting toxicity. Infusion-related reactions (fever, chills), electrolyte abnormalities (hypokalemia, hypomagnesemia).[1][2] | Renal function (serum creatinine, BUN), electrolytes. |
| Azoles (e.g., Fluconazole, Itraconazole, Voriconazole) | Inhibit ergosterol synthesis by targeting lanosterol 14-α-demethylase.[3] | Hepatotoxicity: Ranges from asymptomatic liver enzyme elevation to severe liver injury.[3] Gastrointestinal disturbances, potential for drug-drug interactions via cytochrome P450 inhibition.[3][4] | Liver function tests (ALT, AST, bilirubin). Therapeutic drug monitoring for some agents (e.g., voriconazole, itraconazole).[3][4] |
| Echinocandins (e.g., Caspofungin, Micafungin) | Inhibit β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity. | Generally well-tolerated. Potential for hepatotoxicity (elevated liver enzymes).[4] Infusion-related reactions. | Liver function tests. |
| Allylamines (e.g., Terbinafine) | Inhibit squalene epoxidase, an early step in ergosterol biosynthesis. | Hepatotoxicity: Although rare, can be severe. Gastrointestinal upset, headache, rash.[5] | Liver function tests (pretreatment screening is often advised).[5] |
Standardized Experimental Protocols for Toxicity Assessment
A rigorous and standardized approach is essential for evaluating the toxicity of a new antifungal agent like this compound. Preclinical toxicity studies typically involve a combination of in vitro and in vivo assays to determine the compound's safety profile before human trials.
In Vitro Cytotoxicity Assays
These assays provide initial data on the direct cellular toxicity of a compound.
-
Methodology:
-
Cell Culture: A panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured under standard conditions.
-
Compound Exposure: Cells are incubated with a range of concentrations of the test compound (e.g., this compound) and control drugs for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using various methods:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
-
Trypan Blue Exclusion: A dye exclusion method to count viable cells.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated.
-
In Vivo Toxicity Studies
Animal models are crucial for understanding the systemic effects of a new drug.
-
Methodology:
-
Animal Models: Typically, two mammalian species (one rodent, e.g., mouse or rat, and one non-rodent, e.g., rabbit or dog) are used.
-
Acute Toxicity Study:
-
A single, high dose of the compound is administered via the intended clinical route (e.g., oral, intravenous).
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 (lethal dose for 50% of the animals) is determined.
-
-
Repeated-Dose Toxicity Study (Sub-chronic to Chronic):
-
The compound is administered daily for a specified duration (e.g., 28 days, 90 days).
-
Multiple dose levels are tested to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Regular monitoring includes clinical observations, body weight, food/water consumption, hematology, and clinical chemistry.
-
At the end of the study, a full histopathological examination of organs is performed to identify target organ toxicity.
-
-
Visualizing the Preclinical Toxicity Workflow
The following diagram illustrates a generalized workflow for the preclinical toxicity assessment of a new antifungal agent.
Conclusion
A thorough understanding of the toxicity profiles of existing antifungal agents provides a crucial framework for evaluating the potential of new candidates like this compound. While specific data on this compound's toxicity is not yet publicly available, the established methodologies for in vitro and in vivo testing will be instrumental in defining its safety profile. A favorable therapeutic index, with potent antifungal activity and low host toxicity, will be a key determinant for its successful clinical development. Further research is imperative to generate the necessary data to accurately position this compound within the current antifungal armamentarium.
References
Assessing the Potential for Resistance Development to Verlamelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with a low propensity for resistance. Verlamelin, a cyclic lipopeptide with reported antifungal activity, represents a potential new candidate in the fight against fungal infections. This guide provides a comparative assessment of the potential for resistance development to this compound against established antifungal drug classes, including azoles, polyenes, and echinocandins. The information presented is based on available experimental data and established mechanisms of antifungal resistance.
Comparative Analysis of Antifungal Agents
The following tables summarize the known mechanisms of action, mechanisms of resistance, and representative Minimum Inhibitory Concentration (MIC) data for major antifungal classes compared to the available information for this compound.
Table 1: Mechanism of Action and Resistance
| Antifungal Class | Mechanism of Action | Primary Mechanisms of Resistance |
| This compound (Cyclic Lipopeptide) | Proposed to disrupt fungal cell membrane integrity, similar to other cyclic lipopeptides. The precise molecular target is not yet fully elucidated. | No published studies on resistance development. Potential mechanisms, by analogy to other lipopeptides, could involve alterations in cell membrane composition or drug efflux. |
| Azoles (e.g., Fluconazole) | Inhibits lanosterol 14-α-demethylase (encoded by ERG11), an enzyme essential for ergosterol biosynthesis. This disrupts the fungal cell membrane structure and function.[1] | - Target site modification (mutations in ERG11) - Overexpression of ERG11 - Increased drug efflux via ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[1][2] |
| Polyenes (e.g., Amphotericin B) | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[3][4] | - Alterations in cell membrane sterol composition (reduced ergosterol content) due to mutations in ERG genes.[3][5] |
| Echinocandins (e.g., Caspofungin) | Non-competitively inhibits β-(1,3)-D-glucan synthase (encoded by FKS genes), an enzyme crucial for the synthesis of a key component of the fungal cell wall.[6] | - Target site modification (mutations in the hot spot regions of FKS1 and FKS2 genes).[6] |
Table 2: Comparative In Vitro Activity (MIC µg/mL) of Antifungal Agents Against Key Fungal Pathogens
| Organism | Antifungal Agent | Susceptible MIC Range | Resistant MIC Range |
| Candida albicans | This compound | Data not available | Data not available |
| Fluconazole | ≤ 2[2] | ≥ 8[2] | |
| Amphotericin B | ≤ 1[7] | > 1[7] | |
| Caspofungin | ≤ 0.25[8] | ≥ 2[6] | |
| Aspergillus fumigatus | This compound | Data not available | Data not available |
| Voriconazole | ≤ 0.5[9] | ≥ 2[9] | |
| Amphotericin B | ≤ 1[3][5] | ≥ 2[3][5] | |
| Caspofungin (MEC) | ≤ 0.125 | > 0.5 | |
| Candida auris | This compound | Data not available | Data not available |
| Fluconazole | - | ≥ 32[10][11] | |
| Amphotericin B | ≤ 1[10][11] | ≥ 2[10][11] | |
| Caspofungin | ≤ 1[12] | ≥ 2[6][10][12] |
MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (CLSI/EUCAST) and specific isolate characteristics. MEC (Minimum Effective Concentration) is used for echinocandins against filamentous fungi.
Signaling Pathways and Resistance Mechanisms
The development of resistance to antifungal agents is a complex process involving various cellular signaling pathways. Understanding these pathways is crucial for predicting and potentially mitigating resistance to new drugs like this compound.
Caption: Fungal stress response pathways leading to resistance.
Experimental Protocols for Assessing Resistance Potential
Standardized methodologies are essential for evaluating the potential for resistance development to a new antifungal agent. The following outlines key experimental workflows.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant fungal isolates.
Methodology: The Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi) documents, or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 (for yeasts) and E.DEF 9.3.2 (for filamentous fungi) guidelines provide standardized broth microdilution methods.[13][14][15][16][17][18][19][20][21][22]
Caption: Standard workflow for determining the MIC of an antifungal agent.
In Vitro Resistance Induction Studies
Objective: To assess the propensity of fungal isolates to develop resistance to this compound upon continuous exposure.
Methodology: A serial passage experiment is a common method to induce resistance in vitro.[23][24][25][26]
Caption: Workflow for inducing and selecting for antifungal resistance in vitro.
Conclusion and Future Directions
The available data on this compound is currently insufficient to definitively assess its potential for resistance development. As a cyclic lipopeptide, its mechanism of action is likely to involve disruption of the fungal cell membrane, a target that has historically been associated with a lower frequency of resistance development compared to enzyme inhibitors like the azoles. However, this is a theoretical assessment, and dedicated experimental studies are imperative.
To thoroughly evaluate the resistance potential of this compound, the following research is recommended:
-
Elucidation of the precise molecular target and mechanism of action of this compound.
-
Comprehensive in vitro susceptibility testing against a broad panel of wild-type and resistant clinical isolates.
-
In vitro resistance induction studies using serial passage experiments to determine the frequency and mechanisms of resistance development.
-
Genomic and transcriptomic analysis of any resistant mutants generated to identify the genetic basis of resistance.
-
In vivo studies in animal models to confirm in vitro findings and assess the clinical relevance of any observed resistance.
By undertaking these studies, the scientific community can gain a comprehensive understanding of this compound's profile and its potential as a durable and effective antifungal agent.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Genetic Analyses of Amphotericin B Susceptibility in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida auris Identification and Rapid Antifungal Susceptibility Testing Against Echinocandins by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Modifications of antifungal sensibility testing as suggested by CLSI document M27-A4: proposal for using different culture medium and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. jmilabs.com [jmilabs.com]
- 18. EUCAST: Document Archive [eucast.org]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.3. Determination of Susceptibility to Antifungals/Clotrimazole [bio-protocol.org]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. emerypharma.com [emerypharma.com]
- 26. Experimental Evolution of Candida by Serial Passaging in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Verlamelin
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Verlamelin are paramount to ensuring laboratory safety and environmental protection. As this compound is a bioactive macrocyclic depsipeptide used for research purposes, it is crucial to follow established protocols for hazardous waste management, especially in the absence of a specific Safety Data Sheet (SDS) from the manufacturer.[1] If an SDS is available, it should always be consulted first for specific disposal instructions.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.
General Disposal Protocol for Research-Grade Bioactive Compounds
In the absence of a specific SDS for this compound, it must be treated as hazardous chemical waste. The following step-by-step guide is based on general best practices for the disposal of research-grade bioactive or cytotoxic compounds.[2][3][4]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), as hazardous waste.
-
Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other chemical wastes, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible chemicals can react violently when mixed.[5]
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for all this compound waste.[2] Plastic containers are often preferred for their durability.[6]
-
The container must be compatible with the chemical nature of this compound. Ideally, the original container should be used for the disposal of the pure compound.[5]
-
For sharps contaminated with this compound, use a designated sharps container.[7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date on which the first piece of waste was placed in the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure that the waste container is kept closed at all times, except when adding waste.[1][6]
-
-
Arranging for Disposal:
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Volume of Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Maximum Storage Time in SAA (partially filled container) | Up to 1 year | [5] |
| Time to Removal After Container is Full | Within 3 calendar days | [5][6] |
Experimental Protocols
Specific experimental protocols for the inactivation or disposal of this compound are not publicly available. Therefore, the recommended procedure is to manage it as hazardous waste for incineration by a licensed environmental management vendor.[8][9][10] Your institution's EHS office will coordinate this process.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. kingstonhsc.ca [kingstonhsc.ca]
- 4. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
Essential Safety and Logistical Information for Handling Verlamelin
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Verlamelin in a laboratory setting.[2]
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the powdered form. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat or Disposable Gown | Should be fully buttoned. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Face Mask or Respirator | A face mask should be worn when handling powdered this compound to prevent inhalation. For procedures that may generate aerosols, a fitted respirator (e.g., N95) is advised. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
Upon receipt, visually inspect the packaging for any signs of damage or leakage. This compound, like many peptides, should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C or colder.[3]
Preparation and Use:
-
Work Area: All handling of this compound should be conducted within a designated controlled environment, such as a chemical fume hood or a biological safety cabinet, to minimize exposure and prevent contamination.[2]
-
Aseptic Technique: To prevent contamination of the compound and the experiment, always use sterile equipment and aseptic handling techniques.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
A logical workflow for handling this compound is outlined in the diagram below.
Caption: General workflow for handling this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Used gloves, disposable gowns, and other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
The disposal process should follow a clear, logical path to ensure safety and compliance.
Caption: Disposal workflow for this compound-contaminated waste.
Final Disposal:
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4] Ensure that all containers are properly labeled and sealed before collection.
Disclaimer: The information provided is based on general laboratory safety principles for handling research-grade peptides. A substance-specific risk assessment should be conducted prior to handling this compound. Always consult your institution's safety guidelines and the manufacturer's product information for the most accurate and up-to-date safety procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
